Technical Documentation Center

3-(1,3-Benzodioxol-5-yloxy)-1-propanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(1,3-Benzodioxol-5-yloxy)-1-propanol
  • CAS: 247228-25-7

Core Science & Biosynthesis

Foundational

A Phased Approach to the Preliminary Toxicological Evaluation of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol

A Whitepaper for Drug Development Professionals Foreword: Navigating the Path from Discovery to Safety Assessment The journey of a novel chemical entity from laboratory synthesis to potential therapeutic application is f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Drug Development Professionals

Foreword: Navigating the Path from Discovery to Safety Assessment

The journey of a novel chemical entity from laboratory synthesis to potential therapeutic application is fraught with challenges, paramount among which is the rigorous assessment of its safety profile. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic and scientifically sound approach to the preliminary toxicity studies of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol. While the toxicological properties of this specific molecule have not been extensively investigated, this guide provides a comprehensive framework for its initial safety evaluation, drawing upon established principles of toxicology and regulatory guidelines.[1][2] Our approach emphasizes a tiered, data-driven strategy, commencing with in vitro assessments to elucidate potential cellular liabilities before progressing to targeted in vivo studies. This methodology is designed to be both resource-efficient and ethically responsible, ensuring that animal studies are only conducted when scientifically justified.

Compound Profile and Rationale for Toxicological Screening

3-(1,3-Benzodioxol-5-yloxy)-1-propanol is a novel synthetic compound with a chemical structure that shares features with compounds of pharmacological interest. The presence of the benzodioxole moiety is noteworthy, as this functional group is found in a variety of biologically active molecules. A structural analogue, Propranolol, which is a propanolamine, is a well-known beta-blocker used in the treatment of hypertension and other cardiovascular conditions.[3][4][5][6] Given the potential for human exposure, a thorough understanding of its toxicological profile is a prerequisite for any further development.[1][7]

A Tiered Approach to Toxicity Assessment: From In Vitro to In Vivo

A modern approach to toxicology emphasizes a tiered or phased assessment, beginning with a battery of in vitro tests before proceeding to more complex in vivo studies.[2][8] This strategy allows for early identification of potential hazards, conserves resources, and aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Diagram: Tiered Toxicity Testing Workflow

ToxicityTestingWorkflow A Tier 1: In Vitro Screening B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay) A->C D Decision Point 1: Significant In Vitro Toxicity? B->D C->D E Tier 2: Acute In Vivo Studies D->E No J Stop/Redesign Compound D->J Yes F Acute Oral Toxicity (e.g., OECD 423) E->F G Dermal and Ocular Irritation E->G H Decision Point 2: Significant In Vivo Toxicity? F->H G->H I Further Development & Sub-chronic Studies H->I No H->J Yes

Caption: A tiered approach to toxicity testing for novel compounds.

In Vitro Toxicity Assessment: The First Line of Inquiry

In vitro studies are performed outside of a living organism and serve as a rapid and cost-effective means to screen for potential toxicity.[2] These tests typically involve the use of isolated cells, tissues, or organs.

Cytotoxicity Assays

The initial step in our proposed in vitro evaluation is to assess the general cytotoxicity of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol. This will be accomplished using two complementary assays on a panel of cell lines.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

  • LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the amount of LDH released from damaged cells. An increase in LDH in the cell culture supernatant is a marker of cell membrane damage and cell death.

Table 1: Hypothetical Cytotoxicity Data for 3-(1,3-Benzodioxol-5-yloxy)-1-propanol

Cell LineAssayIC50 (µM)
HepG2 (Human Liver)MTT150
HepG2 (Human Liver)LDH175
HEK293 (Human Kidney)MTT220
HEK293 (Human Kidney)LDH250

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can induce genetic damage, such as DNA mutations or chromosomal aberrations.[8]

  • Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium with mutations in the histidine operon to assess the mutagenic potential of a compound.[8]

  • In Vitro Micronucleus Assay: This assay detects chromosomal damage by identifying the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Table 2: Hypothetical Genotoxicity Data for 3-(1,3-Benzodioxol-5-yloxy)-1-propanol

AssayTest SystemResult
Ames TestS. typhimurium (TA98, TA100)Negative
In Vitro MicronucleusHuman LymphocytesNegative

Acute In Vivo Toxicity Studies: A Necessary Progression

Should the in vitro screening not reveal significant toxicity, the next logical step is to conduct acute in vivo studies to evaluate the effects of a single, high dose of the compound.[1][7] These studies are crucial for determining the potential for acute toxicity and for identifying a safe starting dose for subsequent studies.

Acute Oral Toxicity - Up-and-Down Procedure (UDP)

The acute oral toxicity study will be conducted in rodents (e.g., rats or mice) following the OECD 425 guideline. This method uses a sequential dosing approach to estimate the LD50 (the dose that is lethal to 50% of the test animals) with a minimal number of animals.

Experimental Protocol: Acute Oral Toxicity (OECD 425)

  • Animal Acclimation: Acclimate female Sprague-Dawley rats to the laboratory conditions for at least 5 days.

  • Dosing: Administer a single oral dose of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol to one animal. The starting dose is selected based on available information or default values.

  • Observation: Observe the animal for signs of toxicity for up to 14 days.

  • Sequential Dosing: Based on the outcome for the first animal (survival or death), the dose for the next animal is adjusted up or down. This process is repeated until the stopping criteria are met.

  • Data Analysis: The LD50 is estimated using the maximum likelihood method.

Diagram: Decision Logic for Acute Oral Toxicity (OECD 425)

OECD425_Logic Start Start with Initial Dose Dose Dose Animal Start->Dose Observe Observe for Toxicity/Mortality Dose->Observe Outcome Outcome? Observe->Outcome IncreaseDose Increase Dose Outcome->IncreaseDose Animal Survives DecreaseDose Decrease Dose Outcome->DecreaseDose Animal Dies End Estimate LD50 Outcome->End Stopping Criteria Met IncreaseDose->Dose DecreaseDose->Dose

Caption: Simplified decision logic for the Up-and-Down Procedure.

Dermal and Ocular Irritation

Given that some related benzodioxole compounds can cause skin and eye irritation, it is prudent to assess the potential of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol to cause local irritation.[9][10] In line with the 3Rs, in vitro methods such as the reconstructed human epidermis (RhE) test (OECD 439) for skin irritation and the bovine corneal opacity and permeability (BCOP) test (OECD 437) for eye irritation should be considered before any in vivo studies are conducted.

Conclusion and Future Directions

This whitepaper has outlined a systematic and scientifically rigorous approach to the preliminary toxicological evaluation of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol. The proposed tiered strategy, beginning with in vitro assays and progressing to targeted in vivo studies, provides a robust framework for identifying potential safety concerns early in the drug development process. The hypothetical data presented herein illustrates the types of endpoints and results that would be generated in such a study.

Based on the outcomes of these preliminary studies, a decision can be made regarding the continued development of this compound. If the preliminary toxicity profile is favorable, further studies, including sub-chronic toxicity and toxicokinetic assessments, would be warranted to provide a more comprehensive understanding of its safety profile.

References

  • Kilcoyne, A., O'Connor, D., & Ambery, P. (Eds.). (2013). In vitro and in vivo testing of new compounds. In Pharmaceutical Medicine. Oxford University Press. [Link]

  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. [Link]

  • Creative Bioarray. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. [Link]

  • ChemSafetyPro. (2018, February 11). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. [Link]

  • NorthEast BioLab. (2026, March 7). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. [Link]

  • Aromatic Fragrances International. (2024, September 10). Safety Data Sheet: Compare To HALLOWEEN (W) by Jesus Del Pozo ® F22125. [Link]

  • Wikipedia. (n.d.). Propranolol. [Link]

  • Semantic Scholar. (2020, July 27). Evaluation of 1-Propanol Toxicity in B6C3F1 Mice via Repeated Inhalation over 28 and 90 Days. [Link]

  • ScienceDirect. (n.d.). Fragrance material review on 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate. [Link]

  • Defense Technical Information Center. (2021, June). Toxicology Report No. S.0052729-18. [Link]

  • National Center for Biotechnology Information. (n.d.). Propranolol. PubChem. [Link]

  • Drugs.com. (2026, February 2). Propranolol: Uses, Dosage, Side Effects, Warnings. [Link]

  • Mayo Clinic. (2026, March 1). Propranolol (oral route) - Side effects & dosage. [Link]

  • MedlinePlus. (2023, August 15). Propranolol (Cardiovascular): MedlinePlus Drug Information. [Link]

Sources

Exploratory

Thermodynamic stability of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol Authored for Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of a drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of a drug candidate is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the stability of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol, a molecule featuring a benzodioxole core, an ether linkage, and a primary alcohol functional group. We will explore the theoretical underpinnings of its potential degradation pathways and present detailed, field-proven methodologies for empirical stability assessment. This document integrates principles from regulatory guidelines with practical experimental protocols, including forced degradation studies, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), to construct a complete stability profile.

Introduction: The Imperative of Stability Profiling

In pharmaceutical development, understanding the intrinsic stability of a molecule is not merely a regulatory formality but a foundational pillar of drug design and formulation.[1] The chemical stability of an active pharmaceutical ingredient (API) directly impacts its safety, potency, and the viability of its final dosage form. 3-(1,3-Benzodioxol-5-yloxy)-1-propanol presents a unique combination of functional groups that warrant a thorough stability investigation. The benzodioxole ring, while common in natural products and synthetic compounds, can be susceptible to specific metabolic and chemical transformations.[2][3] The ether linkage and primary alcohol are also known points of potential degradation.

This guide moves beyond a simple recitation of methods. It is designed to provide the causal logic behind each experimental choice, enabling scientists to not only execute these protocols but also to interpret the results with a high degree of confidence and to adapt these methods for other novel molecules.

Molecular Structure and Theoretical Stability Considerations

The structure of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol dictates its potential degradation pathways. A proactive analysis of its functional groups allows us to anticipate its behavior under stress.

  • 1,3-Benzodioxole Ring: This moiety is generally stable but can be a target for oxidative degradation. Cytochrome P-450-catalyzed oxidation, for instance, can lead to the formation of catechols and even carbon monoxide, indicating the ring's potential for metabolic activation and degradation.[2]

  • Aryl Ether Linkage: Ether bonds are susceptible to cleavage under strong acidic conditions via hydrolysis. They can also undergo oxidative cleavage. The stability of this linkage is paramount to maintaining the core structure of the molecule.

  • Primary Propanol Chain: The terminal alcohol group is a primary site for oxidation, which could lead to the formation of the corresponding aldehyde and subsequently a carboxylic acid.

Based on this analysis, a comprehensive stability study must probe for hydrolysis, oxidation, and thermal decomposition.

Core Experimental Framework for Stability Assessment

A multi-faceted approach is necessary to build a reliable stability profile. We will detail three complementary methodologies: Forced Degradation Studies, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability testing, mandated by regulatory bodies like the ICH.[1][4][5] Their purpose is to intentionally degrade the sample under conditions more severe than accelerated stability testing.[1] This approach is critical for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[1][5] The typical goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical methods are challenged without destroying the molecule entirely.[4]

The following diagram outlines the parallel nature of a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis API 3-(1,3-Benzodioxol-5-yloxy)-1-propanol (Stock Solution) Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) API->Base Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal Stress (e.g., 80°C) API->Thermal Photo Photolytic Stress (ICH Q1B) API->Photo Analysis Stability-Indicating HPLC-UV/MS (Assay & Impurity Profiling) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for forced degradation studies.

Objective: To induce degradation and identify potential impurities under various stress conditions.

Materials:

  • 3-(1,3-Benzodioxol-5-yloxy)-1-propanol

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Photostability chamber

  • Heating oven or water bath

  • Calibrated pH meter

  • HPLC-UV/MS system

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for a specified time (e.g., 24 hours).

    • At designated time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • At designated time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

    • Causality: This tests for susceptibility to base-catalyzed degradation.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for up to 24 hours.[4]

    • Analyze at appropriate intervals.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C.

    • Also, place a solution of the compound (in methanol) in a sealed vial in the oven.

    • Analyze samples at set time points.

  • Photostability:

    • Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.

    • Keep a control sample protected from light.

    • Analyze both samples after exposure.

    • Causality: This assesses the potential for photodegradation, which is crucial for compounds that may be exposed to light during manufacturing or storage.

The results of these studies should be compiled into a clear summary table.

Stress ConditionTimeTemperatureDegradation (%)Potential Degradation Products
0.1 M HCl24 h60°C12.5%Sesamol, 3-chloro-1-propanol
0.1 M NaOH24 h60°C2.1%Minor unidentified peaks
3% H₂O₂8 hRoom Temp8.9%Oxidized propanol side chain
Heat (Solid)48 h80°C< 1.0%No significant degradation
PhotostabilityICH Q1BRoom Temp< 0.5%No significant degradation

Note: Data are hypothetical and for illustrative purposes.

Thermal Analysis: DSC and TGA

Thermal analysis techniques provide quantitative data on the physical and chemical changes that occur with temperature. They are essential for characterizing the material's thermal stability and behavior.[7][8][9]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][10][11] It is used to determine melting point, purity, and to detect exothermic (decomposition) or endothermic (melting) events.[10][12]

Experimental Protocol:

  • Calibration: Calibrate the DSC instrument using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol into an aluminum DSC pan. Crimp the pan to seal it.

  • Methodology:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge (50 mL/min).

    • Scan from ambient temperature to a temperature beyond any expected transitions (e.g., 300°C).

    • Causality: A controlled heating rate ensures thermal equilibrium and allows for the clear resolution of thermal events. The nitrogen atmosphere prevents oxidative degradation during the analysis.

  • Data Analysis: Analyze the resulting thermogram to identify the melting endotherm and any exothermic events that might indicate decomposition.

TGA measures the change in mass of a sample as a function of temperature or time.[8][13][14] It provides critical information on thermal stability, decomposition temperatures, and the composition of materials.[9]

Experimental Protocol:

  • Calibration: Calibrate the TGA balance and temperature using appropriate standards.

  • Sample Preparation: Place 5-10 mg of the sample onto the TGA sample pan.

  • Methodology:

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

    • Scan from ambient temperature to a high temperature (e.g., 600°C) until no further mass loss is observed.

    • Causality: The heating rate affects the decomposition temperature; a standard rate of 10°C/min is common for screening. Running the experiment in both inert (N₂) and oxidative (air) atmospheres can help differentiate between thermal decomposition and oxidation.

  • Data Analysis: The TGA curve plots mass percentage versus temperature. The onset temperature of mass loss is a key indicator of the beginning of decomposition.

Elucidating Degradation Pathways

The data from forced degradation studies, when analyzed by a mass-sensitive detector (LC-MS), allows for the structural elucidation of degradation products. This information is used to propose degradation pathways.

Degradation_Pathways cluster_main 3-(1,3-Benzodioxol-5-yloxy)-1-propanol cluster_products Potential Degradation Products Parent Prod1 Sesamol (Acid Hydrolysis) Parent->Prod1  H⁺ / H₂O (Ether Cleavage) Prod2 3-(1,3-Benzodioxol-5-yloxy)propanal (Oxidation) Parent->Prod2  [O] (Alcohol Oxidation)

Caption: Potential degradation pathways for the title compound.

Interpretation:

  • Acid Hydrolysis: Under acidic conditions, the most probable degradation pathway is the cleavage of the aryl ether bond, yielding sesamol (1,3-benzodioxol-5-ol) and a propanol-derived side product.

  • Oxidation: The primary alcohol is the most likely site of initial oxidation, forming an aldehyde intermediate, which could be further oxidized to a carboxylic acid.

Conclusion and Recommendations

This guide outlines a robust, multi-pronged strategy for assessing the thermodynamic stability of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol. By integrating forced degradation studies with thermal analysis techniques like DSC and TGA, a comprehensive stability profile can be established.

Based on the theoretical analysis and typical results from these methodologies, the molecule is expected to be most sensitive to acidic conditions and oxidation. It is likely to exhibit good thermal and photostability. These findings are critical for guiding formulation development, defining appropriate storage conditions (e.g., protection from acidic environments and oxidizing agents), and establishing a valid re-test period. The self-validating nature of these protocols, grounded in ICH guidelines, ensures that the data generated are reliable and suitable for regulatory submissions.

References

  • ICH. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Malvern Panalytical. (2017, December 18). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Development of forced degradation and stability indic
  • SGS Japan.
  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conform
  • Qualitest. (2025, February 21).
  • The thermal decomposition of diethyl ether. II. Analytical survey of the reaction products as a function of reaction conditions. Royal Society Publishing.
  • The thermal decomposition of diethyl ether. II. Analytical survey of the reaction products as a function of reaction conditions. Scite.ai.
  • The Thermal Decomposition of Methyl‐n‐Butyl Ether. AIP Publishing.
  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation.
  • Unimolecular thermal decomposition of ethyl vinyl ether and the consecutive thermal reaction of the intermediary product acetaldehyde: shock wave experiment and ab initio calculation.
  • The thermal decomposition of diethyl ether. III. The action of inhibitors and the mechanism of the reaction. Royal Society Publishing.
  • Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide. PubMed.
  • Thermogravimetric analysis. Wikipedia.
  • Eltra. Thermogravimetric Analysis (TGA)
  • LookChem. 3-(1,3-benzodioxol-5-yl)propan-1-ol CAS NO.7031-03-0.
  • Torontech. (2025, December 16).
  • PrepChem.com. Synthesis of 3-(1,3-Benzodioxol-5-yl)propanethiol.
  • ResolveMass Laboratories Inc. (2026, January 9). Thermogravimetric Analysis (TGA)
  • TA Instruments. Thermogravimetric Analysis (TGA)
  • NextSDS. 3-AMINO-3-(1,3-BENZODIOXOL-5-YL)-1-PROPANOL.
  • PubChem. 1,3-Benzodioxole-5-propanol.
  • PubChem. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine.
  • First Example of Direct Transformation of Alkylbenzenes to 1,3-Benzodioxoles by Oxid
  • (E)-3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one.
  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. (2024, February 4).
  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.
  • Fragrance material review on 1,3-benzodioxole-5-propanol, α-methyl-, 5-acet
  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI. (2023, October 6).
  • PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines. MDPI. (2021, December 3).
  • 3.2.S.7.1 Stability Summary and Conclusions.
  • Novel mixtures and uses of (2e)-3-(1,3-benzodioxol-5-yl)-n-phenyl-n-(tetrahydro-3-furanyl)-2-propenamide.
  • 3-(1,3-benzodioxol-5-yl)propanoyl chloride.
  • Propanol and 1, 3-propanediol enhance fatty acid accumulation synergistically in Schizochytrium ATCC 20888. Frontiers. (2023, February 8).

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(1,3-Benzodioxol-5-yloxy)-1-propanol in Modern Drug Discovery &amp; Chemical Biology

Executive Summary The compound 3-(1,3-Benzodioxol-5-yloxy)-1-propanol (CAS 247228-25-7) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry. Featuring a rigid, electron-rich ben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(1,3-Benzodioxol-5-yloxy)-1-propanol (CAS 247228-25-7) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry. Featuring a rigid, electron-rich benzodioxole pharmacophore coupled to a flexible, three-carbon aliphatic chain terminating in a primary hydroxyl group, this molecule serves as an ideal scaffold for Fragment-Based Drug Discovery (FBDD), the synthesis of Central Nervous System (CNS) therapeutics, and the development of Proteolysis Targeting Chimeras (PROTACs). This application note delineates the mechanistic rationale behind its structural components, outlines its primary applications, and provides self-validating experimental protocols for its integration into drug discovery workflows.

Mechanistic Rationale: The Benzodioxole Pharmacophore & Propanol Linker

In rational drug design, every structural moiety must serve a distinct physicochemical or biological purpose. The utility of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol is driven by the synergistic properties of its two main components:

  • The Benzodioxole Ring (Pharmacophore): The 1,3-benzodioxole moiety acts as a bioisostere for the catechol group. Unlike free catechols, which are rapidly methylated by Catechol-O-Methyltransferase (COMT) or oxidized to reactive quinones, the methylenedioxy bridge protects the aromatic oxygens while retaining their ability to act as potent hydrogen-bond acceptors. Furthermore, the lipophilicity of the benzodioxole ring significantly enhances Blood-Brain Barrier (BBB) permeability, a critical factor in the design of CNS-active agents like the SSRI Paroxetine [1].

  • The Propanol Chain (Linker/Handle): The three-carbon ( C3​ ) spacer provides optimal conformational flexibility without introducing excessive entropic penalties upon target binding. The terminal primary hydroxyl group (-OH) is a highly tractable synthetic handle. It can be readily converted into a leaving group (e.g., mesylate, tosylate) for nucleophilic substitution, oxidized to an aldehyde for reductive amination, or utilized directly in Mitsunobu reactions to construct complex PROTAC linkers [2].

G A 3-(1,3-Benzodioxol-5-yloxy)-1-propanol (Stable Precursor) B CYP2D6 / CYP3A4 Oxidative Cleavage A->B Hepatic Metabolism C Catechol Metabolite (Active/Reactive) B->C Ring Scission D Phase II Metabolism (Glucuronidation/Sulfation) C->D Conjugation E Excretion D->E Clearance

CYP450-mediated metabolic pathway of the benzodioxole pharmacophore.

Key Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and favorable topological polar surface area (TPSA), 3-(1,3-Benzodioxol-5-yloxy)-1-propanol is an excellent candidate for FBDD libraries. It binds weakly but specifically to hydrophobic pockets in target proteins. Because fragment affinities are typically in the high micromolar to millimolar range, highly sensitive biophysical techniques such as Fluorescence Correlation Spectroscopy (FCS) are required to detect binding events without the artifactual aggregation caused by high protein concentrations [3].

PROTAC Linker Development

Targeted protein degradation relies on heterobifunctional molecules (PROTACs) that bridge a target protein and an E3 ubiquitin ligase. The propanol chain of this compound is frequently extended via click chemistry or etherification to create custom PEGylated or aliphatic linkers. The benzodioxole moiety often serves as the target-binding ligand (e.g., targeting specific kinases or receptors), while the activated propanol tail is conjugated to an E3 ligase binder (e.g., Thalidomide or VHL ligands).

Quantitative Data Summaries

Table 1: Physicochemical Properties of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol

Property Value Drug Design Implication
Molecular Weight 196.20 g/mol Ideal for FBDD (Rule of 3 compliant).
LogP (Estimated) ~1.4 Excellent balance of aqueous solubility and lipophilicity.
TPSA 47.9 Ų High probability of BBB penetration (< 90 Ų required).
H-Bond Donors 1 Minimal desolvation penalty upon binding.
H-Bond Acceptors 4 Strong interaction potential with kinase hinge regions.

| Rotatable Bonds | 4 | Sufficient flexibility for induced-fit binding mechanisms. |

Table 2: Comparative Pharmacological Impact of Linker Moieties

Aromatic Moiety Metabolic Stability (Hepatic) BBB Permeability Target Affinity (H-Bonding)
Benzodioxole High (Resists COMT) Excellent High (Rigid acetal oxygens)
Catechol Low (Rapid methylation) Poor Very High

| Phenyl | Very High | Excellent | Low (No H-bond acceptors) |

Experimental Methodologies & Protocols

Protocol 1: Activation of the Propanol Handle via Mesylation

Purpose: To convert the terminal primary alcohol into a highly reactive methanesulfonate (mesylate) ester, preparing the molecule for downstream nucleophilic substitution (e.g., azide formation for click chemistry in PROTAC synthesis).

Causality & Logic: The benzodioxole ring is an acetal and is highly sensitive to acid-catalyzed hydrolysis. Therefore, the reaction must be kept strictly anhydrous and basic. Triethylamine (TEA) is used not only as a catalytic base but as an essential acid scavenger to neutralize the HCl byproduct generated by Methanesulfonyl chloride (MsCl), thereby protecting the pharmacophore from degradation.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 3-(1,3-Benzodioxol-5-yloxy)-1-propanol (1.0 eq, 5.0 mmol) and dissolve in 15 mL of anhydrous Dichloromethane (DCM). Rationale: DCM is an aprotic solvent that prevents solvolysis of the mesyl chloride.

  • Base Addition: Add Triethylamine (TEA) (1.5 eq, 7.5 mmol) to the solution and stir for 5 minutes.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Rationale: The subsequent reaction is highly exothermic; thermal control prevents elimination side-reactions.

  • Activation: Dropwise, add Methanesulfonyl chloride (MsCl) (1.2 eq, 6.0 mmol) over 10 minutes via a syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (Hexane:EtOAc 7:3).

  • Quenching & Extraction: Quench the reaction with 20 mL of saturated aqueous NaHCO3​ to neutralize any residual acid. Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting mesylate is typically pure enough (>95%) for immediate downstream PROTAC conjugation.

G N1 3-(1,3-Benzodioxol-5-yloxy)-1-propanol (Terminal -OH) N2 Mesylation (MsCl, TEA) Activation of -OH N1->N2 Step 1 N3 Nucleophilic Substitution (NaN3, DMF) N2->N3 Step 2 N4 Azide Intermediate (-N3 Handle) N3->N4 Yields N5 CuAAC Click Chemistry (Alkyne-Target Ligand) N4->N5 Step 3 N6 Fully Assembled PROTAC (Target - Linker - E3 Ligase) N5->N6 Final Conjugation

Synthetic workflow for converting the propanol handle into a PROTAC linker.

Protocol 2: High-Concentration Biochemical Screening via FCS

Purpose: To identify weak binding interactions ( Kd​ > 100 μM ) between the 3-(1,3-Benzodioxol-5-yloxy)-1-propanol fragment and a target protein using Fluorescence Correlation Spectroscopy (FCS).

Causality & Logic: Standard biochemical assays (like FRET or FP) often fail in FBDD because they require high protein concentrations that lead to aggregation and false positives. FCS measures the translational diffusion time of a single fluorescently labeled target molecule moving through a confocal volume. When the small benzodioxole fragment binds to the massive target protein, the diffusion coefficient of the complex remains dominated by the protein, but conformational shifts or displacement of fluorescent tracer ligands can be detected at the single-molecule level with extreme sensitivity.

Step-by-Step Procedure:

  • Tracer Preparation: Label the target protein (e.g., a kinase domain) with a photostable fluorophore (e.g., Alexa Fluor 488) at a specific cysteine residue. Purify to remove free dye.

  • Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 1 mM DTT. Rationale: Tween-20 prevents non-specific adsorption of the highly lipophilic benzodioxole fragment to the microplate walls.

  • Fragment Dilution: Prepare a 50 mM stock of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol in 100% DMSO. Dilute into the assay buffer to achieve a final screening concentration of 1 mM (final DMSO concentration must be 2% to prevent protein denaturation).

  • Incubation: Mix 10 nM of the labeled target protein with the 1 mM fragment solution in a glass-bottom 384-well plate. Incubate for 30 minutes at 25 °C to reach thermodynamic equilibrium.

  • FCS Measurement: Excite the sample using a 488 nm laser line on a confocal FCS setup. Record the fluorescence fluctuations for 10 seconds per well, performing 5 replicates.

  • Data Analysis: Fit the autocorrelation function G(τ) to a single-component anomalous diffusion model. A statistically significant shift in the diffusion time ( τD​ ) or molecular brightness compared to the DMSO control indicates a positive fragment binding event.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4691, Paroxetine." PubChem,[Link].

  • Hesterkamp, T., et al. "Fragment based drug discovery using fluorescence correlation spectroscopy techniques: challenges and solutions." Current Topics in Medicinal Chemistry 7.16 (2007): 1582-1591.[Link].

Application

Application Note: 3-(1,3-Benzodioxol-5-yloxy)-1-propanol as a Key Chemical Intermediate in CNS and Cardiovascular Drug Synthesis

Executive Summary & Structural Rationale As a Senior Application Scientist, designing robust synthetic routes for complex active pharmaceutical ingredients (APIs) requires selecting intermediates that offer both high rea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist, designing robust synthetic routes for complex active pharmaceutical ingredients (APIs) requires selecting intermediates that offer both high reactivity and predictable control. 3-(1,3-Benzodioxol-5-yloxy)-1-propanol (also known as 3-(3,4-methylenedioxyphenoxy)-1-propanol) is a highly versatile, bifunctional building block. It features a sesamol-derived methylenedioxy ether moiety—a privileged pharmacophore in medicinal chemistry—and a terminal primary alcohol that serves as a flexible synthetic handle.

Mechanistic Causality: Why use the propanol intermediate? A common pitfall in synthesizing propyl-linked sesamol derivatives is attempting a one-step direct alkylation of sesamol with 1,3-dibromopropane. This approach frequently yields unwanted symmetric dimers (1,3-bis(1,3-benzodioxol-5-yloxy)propane) due to uncontrolled double displacement[1]. By intentionally synthesizing the propanol intermediate using 3-bromo-1-propanol, the terminal hydroxyl group acts as an inherent "protecting group." This enforces a stepwise, highly controlled amination pathway, maximizing the yield of the mono-alkylated target compounds.

Pharmacological Applications

This intermediate is a critical branching point for two major classes of therapeutics:

  • Neuropharmacology (5-HT 1A​ Agonists): It is the direct precursor to BP 554 (1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine). BP 554 is a highly selective 5-HT 1A​ receptor agonist that exhibits potent anxiolytic and antidepressant-like properties in vivo by inhibiting forskolin-stimulated adenylate cyclase[2]. The 5-HT 1A​ receptor remains a highly attractive target in CNS drug discovery[3].

  • Cardiovascular Therapeutics (Bradycardic Agents): The intermediate is utilized to synthesize novel 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline derivatives. These compounds act as specific bradycardic agents by inhibiting the If​ (funny) channel in the sinoatrial node pacemaker cells[1].

Visualizations of Workflows and Mechanisms

Workflow A Sesamol + 3-Bromo-1-propanol B 3-(1,3-Benzodioxol-5-yloxy)- 1-propanol A->B K2CO3, CH3CN Reflux (SN2) C Mesylate Intermediate B->C MsCl, Et3N DCM, 0 °C D BP 554 (5-HT1A Agonist) C->D 1-Phenylpiperazine K2CO3, Heat E Bradycardic Agent (If Inhibitor) C->E Piperidyl-THIQ K2CO3, Heat

Synthetic workflow utilizing 3-(1,3-Benzodioxol-5-yloxy)-1-propanol as a divergent intermediate.

Signaling BP554 BP 554 Receptor 5-HT1A Receptor (Gi/o-Coupled) BP554->Receptor High Affinity Binding AC Adenylyl Cyclase Receptor->AC Inhibits (via Gi alpha) cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis Response Anxiolytic / Antidepressant Effects cAMP->Response Downstream Modulation

Mechanism of action for BP 554 modulating the 5-HT1A receptor signaling pathway.

Quantitative Data Summaries

Table 1: Activation Strategies for 3-(1,3-Benzodioxol-5-yloxy)-1-propanol
Activation StrategyReagents & ConditionsExpected YieldMechanistic Causality & Validation
Mesylation MsCl, Et 3​ N, DCM, 0 °C>90%Preferred: Mild conditions preserve the acid-sensitive methylenedioxy ring. Validation: Clean TLC profile.
Bromination PBr 3​ , DCM, RT~70%Alternative: Generates HBr byproduct which risks acetal cleavage. Validation: Requires immediate basic workup.
Tosylation TsCl, Pyridine, RT~85%Alternative: Good stability, but slower reaction kinetics compared to mesylation.
Table 2: Pharmacological Profile of Synthesized APIs
CompoundTarget ReceptorBinding AffinityFunctional ActivityReference
BP 554 5-HT 1A​ High AffinityFull Agonist (Inhibits Adenylyl Cyclase)[2]
BP 554 5-HT 2​ , D 2​ , α2​ Low AffinityN/A[2]
8-OH-DPAT 5-HT 1A​ High AffinityFull Agonist (Control Standard)[2]

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding, thereby minimizing downstream failures.

Protocol A: Williamson Ether Synthesis of the Intermediate

Objective: Synthesize 3-(1,3-Benzodioxol-5-yloxy)-1-propanol.

  • Reaction Setup: To a solution of sesamol (1.0 equiv) in dry acetonitrile, add anhydrous K 2​ CO 3​ (1.5 equiv) and 3-bromo-1-propanol (1.2 equiv).

  • Causality: K 2​ CO 3​ is selected as a mild base to deprotonate the phenolic OH without triggering the elimination of the alkyl halide. Acetonitrile provides a polar aprotic environment that accelerates the S N​ 2 substitution[1].

  • Execution: Stir the mixture at 80 °C (reflux) for 7–12 hours.

  • Monitoring (Validation): Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the sesamol spot (UV active, stains strongly with KMnO 4​ ) and the emergence of a more polar spot indicates successful conversion.

  • Workup (Validation): Concentrate in vacuo, dissolve in CHCl 3​ , and wash with 0.2 N NaOH. Self-Validation Check: The alkaline wash removes any unreacted sesamol. Acidifying the discarded aqueous layer should yield no precipitate, confirming complete consumption or removal of the starting material.

Protocol B: Mesylation (Alcohol Activation)

Objective: Convert the alcohol into a superior leaving group for amination.

  • Reaction Setup: Dissolve the intermediate from Protocol A in anhydrous DCM. Add Et 3​ N (1.5 equiv) and cool to 0 °C. Dropwise, add Methanesulfonyl chloride (MsCl, 1.2 equiv).

  • Causality: Mesylation is highly preferred over direct halogenation (e.g., using PBr 3​ or SOCl 2​ ) because it avoids strongly acidic conditions that could cleave the sensitive methylenedioxy (acetal) ring of the benzodioxole moiety.

  • Execution: Stir at 0 °C for 1 hour, then allow to reach room temperature.

  • Workup (Validation): Quench with saturated NaHCO 3​ . Self-Validation Check: Use pH paper to ensure the aqueous phase is slightly basic (pH ~8). This guarantees complete neutralization of the HCl byproduct, preventing acid-catalyzed degradation of the acetal during concentration.

Protocol C: Amination to Yield BP 554

Objective: S N​ 2 displacement to form the final API.

  • Reaction Setup: To a solution of the mesylate intermediate in acetonitrile, add 1-phenylpiperazine (1.1 equiv) and K 2​ CO 3​ (2.0 equiv).

  • Execution: Stir at 80 °C for 12 hours.

  • Workup & Purification (Validation): Perform an acid-base extraction. Extract the organic layer with 1M HCl. Self-Validation Check: The target amine API will protonate and partition into the aqueous layer, leaving unreacted mesylate and non-basic impurities in the organic layer. Basifying the aqueous layer with NaOH to pH 10 and back-extracting with DCM yields the highly pure BP 554 API, validating the success of the purification logic.

Sources

Method

Application Notes and Protocols for the NMR Spectroscopic Analysis of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol

Introduction 3-(1,3-Benzodioxol-5-yloxy)-1-propanol is a chemical compound of interest in various fields, including the synthesis of pharmaceuticals and specialty chemicals. Its molecular structure, featuring a benzodiox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(1,3-Benzodioxol-5-yloxy)-1-propanol is a chemical compound of interest in various fields, including the synthesis of pharmaceuticals and specialty chemicals. Its molecular structure, featuring a benzodioxole ring linked to a propanol chain via an ether bond, necessitates thorough characterization to ensure identity, purity, and structural integrity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules in solution.[1] This document provides a comprehensive, step-by-step protocol for the analysis of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol using one-dimensional (1D) and two-dimensional (2D) NMR experiments. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Principle of NMR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, align with or against the field, creating distinct energy levels. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The subsequent relaxation back to the ground state emits a signal that is detected and converted into an NMR spectrum. The precise frequency of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure.[2]

Materials and Equipment

Reagents and Solvents
  • 3-(1,3-Benzodioxol-5-yloxy)-1-propanol sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)[3]

  • Tetramethylsilane (TMS) as an internal standard[4][5]

  • Acetone (for cleaning)

  • Kimwipes

Equipment
  • NMR spectrometer (300 MHz or higher recommended for better resolution)

  • 5 mm NMR tubes[6]

  • Pasteur pipettes and bulbs

  • Small vials for sample preparation

  • Vortex mixer (optional)

  • Glass wool for filtration[7][8]

Experimental Protocol

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation. A homogeneous solution free of particulate matter is crucial for obtaining sharp, well-resolved signals.[9]

Step-by-Step Procedure:

  • Weighing the Sample: Accurately weigh approximately 5-25 mg of the 3-(1,3-Benzodioxol-5-yloxy)-1-propanol sample for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[7][10]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample.[11][12] CDCl₃ is a common first choice for many organic molecules.[13] If the compound has poor solubility, DMSO-d₆ can be a good alternative due to its high polarity.[3][11]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[6][9] If necessary, gently warm the vial or use a vortex mixer to aid dissolution.

  • Internal Standard: Add a small amount of TMS to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift axis.[2][4]

  • Filtration: To remove any suspended particles that can degrade spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[7][8]

  • Transfer to NMR Tube: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.[9]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Instrument Setup and Data Acquisition

The following are general guidelines for setting up the NMR spectrometer. Specific parameters may vary depending on the instrument manufacturer and software.

Workflow Diagram:

Caption: NMR analysis workflow from sample preparation to structural elucidation.

Step-by-Step Procedure:

  • Insert the Sample: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer.

  • Locking: The spectrometer's "lock" system uses the deuterium signal from the solvent to maintain a stable magnetic field.

  • Shimming: This process optimizes the homogeneity of the magnetic field across the sample, which is critical for obtaining sharp spectral lines.

  • Acquire ¹H NMR Spectrum:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay ensures complete relaxation of the nuclei, which is important for accurate integration.

    • Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio with the recommended sample concentration.[14]

  • Acquire ¹³C NMR Spectrum:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[14]

  • Acquire 2D NMR Spectra (Optional but Recommended):

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[15][16]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and directly attached carbons.[15][17]

Data Processing and Analysis

Raw NMR data (the Free Induction Decay, or FID) must be processed to obtain the final spectrum.

Step-by-Step Procedure:

  • Fourier Transform (FT): This mathematical operation converts the time-domain FID signal into the frequency-domain spectrum.[18]

  • Phase Correction: The transformed spectrum is phased to ensure all peaks are in the absorptive mode (pointing upwards).[19]

  • Baseline Correction: A flat baseline is essential for accurate integration.[19]

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm.[4]

  • Integration: The area under each peak in the ¹H NMR spectrum is proportional to the number of protons it represents.[20]

  • Peak Picking: Identify the chemical shift of each peak.

Expected NMR Data and Interpretation

The structure of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol is shown below:

Source: PubChem CID 11030414[21]

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts for 3-(1,3-Benzodioxol-5-yloxy)-1-propanol. Actual values may vary slightly depending on the solvent and concentration.

Assignment Predicted ¹H Chemical Shift (ppm) Multiplicity Integration Predicted ¹³C Chemical Shift (ppm)
H-2', H-6'~6.7-6.8m2H~108
H-5'~6.6d1H~106
-O-CH₂-O-~5.9s2H~101
-O-CH₂-~4.0t2H~68
-CH₂-OH~3.8t2H~60
-CH₂-~2.0p2H~32
-OHVariables (broad)1H-

Note: Chemical shift values are estimations based on typical functional group ranges.[5][22][23] 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'p' denotes pentet, and 'm' denotes multiplet.

Interpretation
  • Aromatic Region (6.5-7.0 ppm): The three protons on the benzodioxole ring will appear in this region. Their specific splitting patterns can be resolved with a high-field NMR instrument and confirmed using a COSY spectrum.

  • Methylene Dioxy Protons (~5.9 ppm): The two protons of the -O-CH₂-O- group are chemically equivalent and will appear as a sharp singlet.

  • Aliphatic Region (1.5-4.5 ppm):

    • The two methylene groups adjacent to the oxygen atoms (-O-CH₂- and -CH₂-OH) will be the most downfield in this region due to the deshielding effect of the electronegative oxygen. They will both appear as triplets due to coupling with the central methylene group.

    • The central methylene group (-CH₂-) will appear as a pentet (or multiplet) due to coupling with the four protons on the adjacent methylene groups.

    • The hydroxyl proton (-OH) will typically appear as a broad singlet, and its chemical shift can be highly variable depending on concentration, temperature, and solvent.

2D NMR Analysis
  • COSY: Cross-peaks will be observed between the protons of the adjacent methylene groups in the propanol chain, confirming their connectivity.

  • HSQC: This spectrum will correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C signals.

Troubleshooting

Problem Possible Cause Solution
Broad peaksPoor shimming, sample contains solid particles or paramagnetic impurities.[9][10]Re-shim the instrument. Filter the sample again.
Low signal-to-noiseSample concentration is too low.Prepare a more concentrated sample or increase the number of scans.[8]
Extraneous peaksContaminated sample, solvent, or NMR tube.Use high-purity solvents and clean NMR tubes. Check for common contaminants.[24]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and lab coats, in the NMR facility.

  • Be aware of the strong magnetic fields around the NMR spectrometer. Individuals with pacemakers or other metallic implants should not enter the magnet room.[25][26][27]

  • Keep all ferromagnetic objects (e.g., keys, tools, credit cards) away from the magnet.[26][28][29]

  • Handle deuterated solvents in a well-ventilated area or fume hood.

  • In the event of a magnet quench (a sudden release of cryogenic gases), evacuate the area immediately.[26][28]

References

  • Vertex AI Search. (2025, March 4). Essential Nuclear Magnetic Resonance (NMR)
  • Varian, Inc. (n.d.). NMR SAFETY PRECAUTIONS.
  • Caltech CCE. (n.d.). NMR Safety Guidelines.
  • Scribd. (n.d.).
  • ResearchGate. (n.d.). How to Prepare Samples for NMR.
  • Iowa State University Chemical Instrumentation Facility. (n.d.).
  • Weizmann Institute of Science. (n.d.). NMR | Safety | Chemical Research Support.
  • University of California, San Francisco. (2023, August 29).
  • University of Rochester Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum.
  • Columbia University NMR Core Facility. (n.d.).
  • Alfa Chemistry. (2026, January 3).
  • MetaboLabPy. (n.d.).
  • Morris, G. A. (n.d.). NMR Data Processing. University of Manchester.
  • Scribd. (n.d.). NMR Solvent Selection Guidelines.
  • University of Ottawa. (n.d.).
  • Organomation. (n.d.).
  • UC Santa Barbara Department of Chemistry and Biochemistry. (n.d.). Chemical Shift Referencing.
  • Allan Chemical Corporation. (2025, October 7).
  • San Diego State University NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • Benchchem. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Université de Sherbrooke. (n.d.).
  • Emery Pharma. (2018, April 2).
  • SpectraBase. (n.d.). 1,3-Benzodioxole-5-propanal.
  • Royal Society of Chemistry. (2008, September 1). The power of NMR: in two and three dimensions.
  • JEOL. (n.d.).
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • FUJIFILM Wako Chemicals. (n.d.).
  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table.
  • PubChem. (n.d.). 1,3-Benzodioxole-5-propanol.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0155403).
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0148331).
  • Chemical Synthesis Database. (2025, May 20). 3-(1,3-benzodioxol-5-yl)-3-hydroxy-1-phenyl-1-propanone.
  • Sigma-Aldrich. (n.d.). 3-(1,3-BENZODIOXOL-5-YL)-1-PHENYL-2-PROPEN-1-ONE AldrichCPR.
  • PubChem. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine.
  • Gregory, C. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4976–4982.
  • University of Wisconsin-Madison. (n.d.). 13C NMR of 1-Propanol.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of 3-Amino-1-(furan-3-yl)propan-1-ol by NMR and Mass Spectrometry.
  • Springer Nature. (2024, March 2).
  • National Institutes of Health. (2025, March 6). NMR Based Methods for Metabolites Analysis.
  • ChemicalBook. (n.d.). 1-Propanol(71-23-8) 13C NMR spectrum.
  • The Good Scents Company. (n.d.). 3-(1,3-benzodioxol-5-yl)-2-propenal.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol

Introduction: The Therapeutic Potential of 1,3-Benzodioxole Derivatives The 1,3-benzodioxole moiety is a key structural feature in a variety of biologically active compounds, including pharmaceuticals and natural product...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of 1,3-Benzodioxole Derivatives

The 1,3-benzodioxole moiety is a key structural feature in a variety of biologically active compounds, including pharmaceuticals and natural products.[1][2] Derivatives of this heterocyclic compound have demonstrated a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antioxidant properties.[1][3] 3-(1,3-Benzodioxol-5-yloxy)-1-propanol, a member of this class, presents a promising scaffold for drug discovery. Its structural similarity to known bioactive molecules, such as the non-selective beta-blocker propranolol which also contains a propanolamine side chain, suggests potential for interaction with biological systems.[4][5]

These application notes provide detailed protocols for the in vitro evaluation of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol, focusing on the assessment of its cytotoxic, anti-inflammatory, and antioxidant potential. The following assays are designed to provide a foundational understanding of the compound's cellular effects and to guide further investigation in drug development programs.

Application Note 1: Cytotoxicity Profiling using the MTT Assay

Rationale: The initial and most critical step in evaluating any new chemical entity is to determine its potential for cellular toxicity.[6][7] Cytotoxicity assays measure the degree to which a compound can cause damage to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method to assess cell viability and metabolic activity.[8][9] This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow for Cytotoxicity Assessment

cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Data Acquisition cluster_3 Data Analysis A 1. Culture selected cell lines (e.g., HeLa, MCF-7, HEK293) B 2. Harvest and count cells A->B C 3. Seed cells into 96-well plates B->C D 4. Prepare serial dilutions of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol C->D After cell adherence E 5. Treat cells with compound and controls (vehicle, positive control) D->E F 6. Incubate for 24-48 hours E->F G 7. Add MTT solution to each well F->G Post-incubation H 8. Incubate for 2-4 hours to allow formazan formation G->H I 9. Solubilize formazan crystals with DMSO or other solvent H->I J 10. Measure absorbance at 570 nm using a microplate reader I->J K 11. Calculate percentage cell viability J->K L 12. Plot dose-response curves K->L M 13. Determine IC50 value L->M

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • 3-(1,3-Benzodioxol-5-yloxy)-1-propanol

  • Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)[8][9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture the selected cell lines in appropriate medium until they reach 80-90% confluency. b. Trypsinize the cells, count them using a hemocytometer, and adjust the cell suspension to a density of 5 x 10^4 cells/mL. c. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a stock solution of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to obtain a range of final concentrations for treatment. c. After 24 hours of cell seeding, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).

  • Incubation and MTT Addition: a. Incubate the plates for 24 or 48 hours at 37°C in a 5% CO2 incubator. b. Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization and Absorbance Measurement: a. After the incubation with MTT, carefully remove the medium from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 5-10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 b. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve. c. Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation:

Concentration (µM)% Cell Viability (HeLa)% Cell Viability (MCF-7)% Cell Viability (HEK293)
0 (Vehicle)100100100
198.5 ± 2.199.1 ± 1.8101.2 ± 2.5
1085.3 ± 4.590.7 ± 3.295.8 ± 3.9
5052.1 ± 3.865.4 ± 4.188.3 ± 4.7
10025.6 ± 2.938.9 ± 3.575.1 ± 5.2
IC50 (µM) ~55 ~70 >100

Application Note 2: Evaluation of Anti-inflammatory Potential via Inhibition of Protein Denaturation

Rationale: Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of chronic diseases.[10][11] A key feature of inflammation is protein denaturation.[11] Therefore, compounds that can inhibit protein denaturation may possess anti-inflammatory properties. The inhibition of heat-induced albumin denaturation is a simple and widely used in vitro assay to screen for potential anti-inflammatory activity.[12]

Principle of the Protein Denaturation Inhibition Assay

cluster_0 Control (Heat-Induced Denaturation) cluster_1 Test Compound A Native Protein (e.g., BSA) B Denatured Protein (Turbid) A->B Heat D Protected Protein (Clear) C Native Protein + 3-(1,3-Benzodioxol-5-yloxy)-1-propanol C->D Heat

Caption: Inhibition of heat-induced protein denaturation by a test compound.

Detailed Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation

Materials:

  • 3-(1,3-Benzodioxol-5-yloxy)-1-propanol

  • Bovine Serum Albumin (BSA), 1% solution in phosphate-buffered saline (PBS, pH 6.4)

  • Diclofenac sodium (positive control)

  • Phosphate-buffered saline (PBS, pH 6.4)

  • Spectrophotometer

Procedure:

  • Preparation of Reaction Mixtures: a. Prepare a stock solution of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol and diclofenac sodium in a suitable solvent (e.g., DMSO). b. In separate test tubes, prepare the following reaction mixtures:

    • Test: 0.5 mL of 1% BSA solution + varying concentrations of the test compound.

    • Control: 0.5 mL of 1% BSA solution + vehicle.

    • Positive Control: 0.5 mL of 1% BSA solution + varying concentrations of diclofenac sodium. c. Adjust the final volume of all mixtures to 5 mL with PBS.

  • Incubation: a. Incubate all the test tubes at 37°C for 20 minutes. b. After 20 minutes, induce denaturation by incubating the tubes at 72°C for 5 minutes. c. Cool the tubes to room temperature.

  • Absorbance Measurement: a. Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis: a. Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100 b. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of protein denaturation.

Data Presentation:

Concentration (µg/mL)% Inhibition by Test Compound% Inhibition by Diclofenac Sodium
1015.2 ± 1.825.8 ± 2.2
5038.6 ± 2.548.3 ± 3.1
10062.1 ± 3.975.4 ± 4.0
20085.7 ± 4.892.1 ± 3.5
IC50 (µg/mL) ~75 ~55

Application Note 3: Assessment of Antioxidant Activity via Measurement of Intracellular Reactive Oxygen Species (ROS)

Rationale: Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells and contribute to the pathogenesis of numerous diseases.[13] Antioxidants are compounds that can neutralize ROS and protect cells from oxidative stress.[14][15] The DCF-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is a widely used method to measure intracellular ROS levels.[13][16] DCF-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent compound DCF. The fluorescence intensity is proportional to the intracellular ROS levels.

Workflow for Intracellular ROS Measurement

cluster_0 Cell Preparation & Treatment cluster_1 ROS Induction & Staining cluster_2 Fluorescence Measurement & Analysis A 1. Seed cells in a 96-well black plate B 2. Pre-treat cells with 3-(1,3-Benzodioxol-5-yloxy)-1-propanol A->B C 3. Induce oxidative stress (e.g., with H2O2 or TBHP) B->C After pre-treatment D 4. Load cells with DCF-DA C->D E 5. Incubate for 30-60 minutes D->E F 6. Wash cells to remove excess probe E->F G 7. Measure fluorescence (Ex/Em = 485/535 nm) F->G H 8. Calculate % ROS scavenging G->H

Caption: Workflow for measuring intracellular ROS scavenging activity.

Detailed Protocol: DCF-DA Assay

Materials:

  • 3-(1,3-Benzodioxol-5-yloxy)-1-propanol

  • A suitable cell line (e.g., HaCaT keratinocytes)

  • DCF-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • Tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H2O2) as an ROS inducer

  • N-acetylcysteine (NAC) as a positive control

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: a. Pre-treat the cells with various concentrations of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol or NAC for 1-2 hours.

  • ROS Induction and Staining: a. After pre-treatment, remove the medium and add a solution containing the ROS inducer (e.g., 100 µM TBHP) and DCF-DA (e.g., 10 µM) in serum-free medium. b. Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Fluorescence Measurement: a. Wash the cells twice with PBS to remove the excess probe. b. Add 100 µL of PBS to each well. c. Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: a. Calculate the percentage of ROS scavenging activity using the following formula: % ROS Scavenging = [(Fluorescence of ROS-induced control - Fluorescence of test) / Fluorescence of ROS-induced control] x 100 b. Determine the IC50 value for ROS scavenging activity.

Data Presentation:

TreatmentConcentration (µM)Fluorescence Intensity (Arbitrary Units)% ROS Scavenging
Untreated Control-150 ± 15-
ROS-induced Control-1500 ± 1200
Test Compound101250 ± 9818.5
50800 ± 7551.9
100450 ± 5077.8
NAC (Positive Control)1000300 ± 3588.9
IC50 (µM) ~48

References

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays.
  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Perera, M. D. S. S., & Peiris, L. D. C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany.
  • ROS Assay Kit Protocol.
  • Perera, M. D. S. S., & Peiris, L. D. C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Kosheeka. (2025).
  • Thermo Fisher Scientific. Assays for Mitochondria Function.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.
  • Kaur, H., & Kaur, G. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Oxidative Stress and Antioxidant Protection. Springer.
  • Bouyahya, A., et al. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • Murphy, M. P., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo.
  • Murphy, M. P., et al. (2022).
  • Wikipedia. Propranolol.
  • Unveiling the multifaceted biological activities of 1,3-benzodioxole deriv
  • Li, Y., et al. (2022). A New 1,3-Benzodioxole Compound from Hypecoum erectum and Its Antioxidant Activity. Molecules, 27(19), 6688.
  • Al-Majd, L. A., et al. (2025).
  • ChemicalBook. (2024). Understanding 1,3-Benzodioxole.

Sources

Method

Chromatographic separation methods for 3-(1,3-Benzodioxol-5-yloxy)-1-propanol

Application Note: Comprehensive Chromatographic Profiling of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol Executive Summary & Analytical Rationale 3-(1,3-Benzodioxol-5-yloxy)-1-propanol is a high-value synthetic intermediate c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Chromatographic Profiling of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol

Executive Summary & Analytical Rationale

3-(1,3-Benzodioxol-5-yloxy)-1-propanol is a high-value synthetic intermediate characterized by its hydrophobic benzodioxole core and a polar, hydrogen-bonding propanol tail. Accurate purity profiling of this compound is critical during pharmaceutical and agrochemical development to prevent downstream side reactions. This application note details a comprehensive, self-validating analytical strategy utilizing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) for the main analyte and related aromatic substances, complemented by Gas Chromatography-Mass Spectrometry (GC-MS) for volatile, non-chromophoric precursors.

Mechanistic Chromatography: Causality Behind the Methods

Designing a robust separation method requires aligning the physicochemical properties of the analyte with the chromatographic environment rather than relying on trial and error.

  • Stationary Phase Selection: The terminal primary alcohol of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol acts as a strong hydrogen bond donor. On older-generation silica columns, this leads to peak tailing due to secondary interactions with residual silanols. Therefore, an end-capped, high-purity silica C18 column is mandated to ensure purely hydrophobic interactions with the benzodioxole ring.

  • Mobile Phase Chemistry: A gradient of water and acetonitrile is utilized. The addition of 0.1% phosphoric acid to the aqueous phase is a deliberate choice; it suppresses the ionization of trace phenolic impurities (such as unreacted sesamol) and standardizes the silanol state of the stationary phase, ensuring sharp, symmetrical peaks [1]. If LC-MS compatibility is required, phosphoric acid must be substituted with 0.1% formic acid[1].

  • Detection Strategy: The benzodioxole moiety exhibits a distinct UV absorption profile with a local maximum ( λmax​ ) near 290–297 nm. This is consistent with the chromophoric behavior of its parent compound, sesamol, allowing for highly selective UV detection while minimizing baseline drift from mobile phase absorbance [2]. However, alkyl halide precursors (e.g., 3-chloro-1-propanol) lack a sufficient UV chromophore, necessitating a complementary GC-MS approach.

Analytical Workflow & Synthesis Pathway

Workflow A Sample Matrix (Synthesis Batch) B Sample Preparation (Dilution/Filtration) A->B Extract & Filter C RP-HPLC-UV (Assay & Aromatic Impurities) B->C Aliquot 1 D GC-MS (Volatile Starting Materials) B->D Aliquot 2 E Data Acquisition & Peak Integration C->E UV 290 nm D->E TIC / SIM F Purity Profiling & Batch Release E->F Quantitation

Analytical workflow for the comprehensive profiling of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol.

Synthesis SM1 Sesamol (Phenolic Precursor) Rxn Nucleophilic Substitution (Base, Heat) SM1->Rxn SM2 3-Chloro-1-propanol (Alkylating Agent) SM2->Rxn API 3-(1,3-Benzodioxol-5-yloxy)-1-propanol (Target Analyte) Rxn->API Main Pathway Imp1 Unreacted Sesamol (UV-Active Impurity) Rxn->Imp1 Incomplete Rxn Imp2 Residual Alkyl Halide (GC-MS Target) Rxn->Imp2 Excess Reagent

Synthesis pathway of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol and the origin of targeted impurities.

Protocol A: RP-HPLC-UV for Assay and Related Substances

This method is optimized to separate the target compound from unreacted sesamol and potential dimerized ether byproducts. The use of a gradient ensures that polar impurities elute quickly while strongly retained hydrophobic byproducts are flushed from the column.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of HPLC-grade phosphoric acid (85%) to 1000 mL of Milli-Q water. Mix well and degas via sonication for 10 minutes.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Sample Preparation: Accurately weigh 25.0 mg of the sample and dissolve it in 25.0 mL of Methanol:Water (50:50, v/v). Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

  • Chromatographic Conditions:

    • Column: End-capped C18, 150 mm × 4.6 mm, 3 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 290 nm (Reference wavelength: 360 nm).

    • Injection Volume: 10 µL.

  • Gradient Execution: Program the pump according to Table 1.

Table 1: HPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Isocratic hold to focus polar analytes
2.09010Begin linear gradient
12.04060Elution of main analyte
15.01090Flush hydrophobic impurities (dimers)
18.01090Hold flush
18.19010Return to initial conditions
25.09010Column re-equilibration

Protocol B: GC-MS for Volatile Precursors

Because 3-chloro-1-propanol lacks a UV chromophore, it is effectively "invisible" to the HPLC-UV method. A GC-MS method operating in Selected Ion Monitoring (SIM) mode provides the necessary sensitivity for this specific residual starting material.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50.0 mg of the synthesized batch in 10.0 mL of Dichloromethane (DCM). Add 10 µL of an internal standard (e.g., 1-chlorobutane). Filter through a 0.22 µm PTFE filter.

  • Instrument Setup:

    • Column: DB-624 (6% Cyanopropylphenyl, 94% Dimethylpolysiloxane), 30 m × 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Split ratio 10:1, Temperature 220 °C.

    • Detector: Mass Spectrometer (EI source, 70 eV).

  • Temperature Program: Execute the oven program as detailed in Table 2.

  • Data Acquisition: Monitor m/z 31 (base peak for primary alcohols) and m/z 58, 94 for the specific identification and quantitation of 3-chloro-1-propanol.

Table 2: GC-MS Oven Temperature Program

Rate (°C/min)Target Temperature (°C)Hold Time (min)Total Time (min)
-402.02.0
10.01200.010.0
25.02205.019.0

System Suitability & Self-Validating Criteria (Trustworthiness)

A robust protocol must be a self-validating system. Every analytical sequence must begin with a blank injection followed by six replicate injections of a System Suitability Test (SST) standard. The SST must contain both 3-(1,3-Benzodioxol-5-yloxy)-1-propanol and sesamol at a known concentration (e.g., 100 µg/mL).

The system is only deemed "valid" and ready for sample acquisition if it passes the strict logical gates outlined in Table 3. If any criterion fails, it immediately indicates column degradation, mobile phase preparation errors, or fluidic leaks, preventing the acquisition of invalid data.

Table 3: Analyte Retention and System Suitability Criteria (HPLC)

ParameterTarget / Expected ValueAcceptance CriteriaScientific Rationale
Retention Time (Sesamol) ~5.8 min± 0.5 minConfirms mobile phase composition[2].
Retention Time (Main Analyte) ~10.4 min± 0.5 minConfirms gradient delivery accuracy.
Resolution ( Rs​ ) > 4.0 (Between Sesamol & Analyte) ≥2.0 Ensures baseline separation for accurate integration.
Tailing Factor ( Tf​ ) 1.1 ≤1.5 Verifies column end-capping integrity and absence of silanol interactions.
Injection Precision (%RSD) < 0.5% ≤2.0% Validates autosampler performance and sample stability [3].

References

  • Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure. Srisongkram, T., & Weerapreeyakul, N. Molecules, 24(19), 3522 (2019).[Link]

  • Separation of Sesamol on Newcrom R1 HPLC column. SIELC Technologies Application Notes (2018).[Link]

  • Determination of sesamol in sesame oil by anion exchange solid phase extraction coupled with HPLC. Sun, W., & Xiao, R. Analytical Methods, RSC Publishing (2014).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues with 3-(1,3-Benzodioxol-5-yloxy)-1-propanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of lipophilic ethers.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of lipophilic ethers. 3-(1,3-Benzodioxol-5-yloxy)-1-propanol (CAS 247228-25-7)[1] presents a classic structural dichotomy: a highly lipophilic 1,3-benzodioxole core paired with a short, hydrophilic propanol tail.

While the terminal hydroxyl group provides some hydrogen-bonding capability, the dominant hydrophobic bulk of the benzodioxole ring severely restricts its thermodynamic solubility in aqueous buffers. This places it among the estimated 40% to 70% of new chemical entities that exhibit poor biopharmaceutical properties due to low water solubility[2][3]. High lipophilicity (LogP) is a primary driver of poor aqueous solubility, rapid metabolic turnover, and erratic experimental data if not formulated correctly[4].

This guide provides field-proven, self-validating methodologies to overcome these solubility hurdles.

Part 1: Troubleshooting Guide & FAQs

Q1: When I dilute my DMSO stock of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol into PBS, the solution immediately turns cloudy. Why does this happen, and how do I prevent it? Causality: This phenomenon is known as "solvent shifting." When a concentrated DMSO stock is introduced to an aqueous buffer, the local dielectric constant of the microenvironment drops abruptly. The co-solvent (DMSO) diffuses into the water faster than the lipophilic compound can solvate, causing the benzodioxole cores to undergo rapid nucleation and precipitate[5]. Solution: To prevent this, employ a co-solvency gradient or micellar solubilization. Pre-mix the DMSO stock with a non-ionic surfactant (e.g., Tween 80) before adding it to the aqueous phase. The surfactant forms micelles that immediately encapsulate the lipophilic benzodioxole ring upon aqueous dilution, maintaining thermodynamic stability.

Q2: I need to dose this compound in vivo at high concentrations, but organic solvents are causing toxicity. How can I achieve a biocompatible aqueous solution? Causality: For in vivo applications, high concentrations of co-solvents cause hemolysis and tissue necrosis. The optimal alternative is host-guest encapsulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Extensive structural studies on similar molecules (e.g., berberine and SSRIs) demonstrate that the 1,3-benzodioxole moiety has the perfect steric volume to insert deeply into the hydrophobic cavity of β-cyclodextrin[6][7]. Solution: Formulate an inclusion complex. The hydrophilic exterior of the cyclodextrin ensures high aqueous solubility, while the hydrophobic interior shields the benzodioxole ring from the aqueous environment. Adding a water-soluble polymer like HPMC can create a ternary complex, further boosting the complexation efficiency[8].

Q3: How do I know if the compound is truly dissolved or just suspended as invisible nanoparticles? Causality: Visual inspection is notoriously unreliable; nano-suspensions can appear optically clear but will crash out over time or fail to cross cell membranes, leading to false negatives in your assays. Solution: Implement a self-validating protocol. Always centrifuge your final formulation to pellet any nano-precipitates. Then, quantify the concentration of the supernatant using HPLC against a standard curve. If the concentration matches your theoretical yield, true thermodynamic solubility has been achieved.

Part 2: Experimental Workflows & Protocols

DecisionTree Start Issue: Precipitation in Aqueous Buffer Q1 Target Concentration? Start->Q1 Low < 100 µM Q1->Low High > 100 µM Q1->High Cosolvent Co-solvency: DMSO + Tween 80 Low->Cosolvent Solvent Tolerant Q2 Application Type? High->Q2 InVitro In Vitro Assays Q2->InVitro InVivo In Vivo Dosing Q2->InVivo Lipo Liposomal/Micellar Formulation InVitro->Lipo Media Stability Cyclo Encapsulation: HP-β-CD Complex InVivo->Cyclo Biocompatible

Decision matrix for resolving aqueous solubility issues based on constraints.

Protocol A: Preparation of Self-Validating HP-β-CD Inclusion Complexes

This protocol utilizes phase-solubility principles to maximize the aqueous concentration of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol without relying on toxic organic solvents.

  • Host Solution Preparation: Dissolve HP-β-CD in molecular biology-grade water to create a 50 mM stock solution. Scientific Insight: HP-β-CD is preferred over native β-CD due to its superior aqueous solubility and lower nephrotoxicity profile.

  • Ternary Agent Addition (Optional): Add 0.1% (w/v) Hydroxypropyl Methylcellulose (HPMC) to the solution. HPMC stabilizes the supersaturated state and increases the binding constant of the complex[8].

  • API Integration: Add an excess amount (beyond expected solubility) of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol to the cyclodextrin solution.

  • Equilibration: Stir the suspension continuously at 37°C for 24 to 48 hours. Causality: Complexation is an equilibrium process; sufficient kinetic energy and time are required for the benzodioxole ring to displace water molecules inside the cyclodextrin cavity.

  • Phase Separation: Centrifuge the mixture at 14,000 rpm for 10 minutes, then filter the supernatant through a 0.45 µm PVDF syringe filter to remove any uncomplexed, undissolved compound.

  • Self-Validation (Critical Step): Aliquot 10 µL of the filtrate, dilute in the mobile phase, and inject into an HPLC system to verify the exact concentration of the solubilized compound.

CD_Workflow A Weigh API: 3-(1,3-Benzodioxol- 5-yloxy)-1-propanol C Phase Solubility Mixing (24h, 37°C) A->C B Prepare Host: HP-β-CD Aqueous Solution (50 mM) B->C D Filtration (0.45 µm) Remove Free API C->D Equilibrate E Lyophilization (Solid Complex) D->E Clear Filtrate F HPLC Quantification (Self-Validation) D->F Aliquot for QC

Workflow for generating self-validating HP-β-CD inclusion complexes.

Protocol B: Co-Solvency & Microemulsion for In Vitro Assays
  • Stock Preparation: Dissolve 3-(1,3-Benzodioxol-5-yloxy)-1-propanol in 100% DMSO to a concentration of 50 mM.

  • Surfactant Priming: Mix 1 part DMSO stock with 1 part Tween-80. Vortex vigorously for 2 minutes to ensure homogenous distribution.

  • Aqueous Titration: Slowly add the aqueous buffer (e.g., PBS or culture media) dropwise while vortexing, until the desired final concentration is reached. Causality: Dropwise addition prevents the rapid solvent shift that triggers nucleation, allowing micelles to form around the lipophilic core dynamically.

Part 3: Data Presentation

Table 1: Comparison of Solubility Enhancement Techniques for 3-(1,3-Benzodioxol-5-yloxy)-1-propanol

Enhancement TechniquePrimary MechanismBest ApplicationKey AdvantagesLimitations
Co-solvency (DMSO/EtOH) Lowers aqueous dielectric constantLow-concentration in vitro assaysEasy to prepare; immediate solubilizationHigh toxicity in vivo; prone to solvent shifting[5]
Micellar Solubilization Surfactant encapsulation of lipophilic coreCell culture mediaPrevents precipitation upon dilutionHigh surfactant levels can disrupt cellular lipid bilayers
Cyclodextrin Complexation Host-guest inclusion of benzodioxole ringHigh-concentration in vivo dosingHighly biocompatible; thermodynamically stable[6]Requires 24h equilibration; higher material cost
Polymer Solid Dispersion Amorphous stabilizationOral formulation developmentExcellent shelf-life stability[3]Requires specialized equipment (e.g., hot-melt extrusion)
Part 4: References
  • [2] Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. 2

  • [5] Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. 5

  • [3] 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. 3

  • [4] Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability. MDPI.4

  • [1] 3-(1,3-Benzodioxol-5-yloxy)-1-propanol | 247228-25-7. ChemicalBook. 1

  • [6] Effects of β-cyclodextrin on the intestinal absorption of berberine hydrochloride, a P-glycoprotein substrate. PubMed (NIH). 6

  • [7] Advancing insights on β-cyclodextrin inclusion complexes with SSRIs through lens of X-ray diffraction and DFT calculation. PMC (NIH). 7

  • [8] Formulation of Piperine Ternary Inclusion Complex Using β CD and HPMC: Physicochemical Characterization, Molecular Docking, and Antimicrobial Testing. MDPI. 8

Sources

Optimization

Technical Support Center: Troubleshooting 3-(1,3-Benzodioxol-5-yloxy)-1-propanol Synthesis

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter low yields and complex impurity profiles when synthesizing 3-(1,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter low yields and complex impurity profiles when synthesizing 3-(1,3-Benzodioxol-5-yloxy)-1-propanol.

While the Williamson etherification of sesamol (1,3-benzodioxol-5-ol) with 3-bromo-1-propanol appears straightforward, the unique electronic properties of the 1,3-benzodioxole ring and the bifunctional nature of the alkylating agent create a minefield of potential side reactions. This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Pathway & Side-Reaction Mapping

To troubleshoot effectively, we must first visualize the competing thermodynamic and kinetic pathways in the reaction vessel. The diagram below maps the optimal SN2 trajectory against the most common failure modes.

SynthesisWorkflow Sesamol Sesamol (Nucleophile) Base Reaction Medium (Base + Solvent) Sesamol->Base Side4 Ortho-Quinones / Tars (Oxidation) Sesamol->Side4 O2 Exposure / High pH AlkylatingAgent 3-Bromo-1-propanol (Electrophile) AlkylatingAgent->Base Target 3-(1,3-Benzodioxol-5-yloxy)-1-propanol (Target Ether) Base->Target Optimized SN2 (K2CO3, 80°C) Side1 Allyl Alcohol + Sesamol (Elimination Pathway) Base->Side1 Strong Base / High Temp Side2 Bis-alkylated Dimer (Over-alkylation) Base->Side2 Excess Nucleophile Side3 Catechol Derivatives (Ring Cleavage) Target->Side3 Strong Acids / Lewis Acids

Reaction pathways in 3-(1,3-Benzodioxol-5-yloxy)-1-propanol synthesis and side reactions.

Troubleshooting FAQs

Q1: Why is my GC-MS showing a large peak for allyl alcohol and unreacted sesamol instead of the target ether? Causality: You are experiencing base-catalyzed elimination (E2) of 3-bromo-1-propanol. In the Williamson ether synthesis, the phenoxide intermediate can act as a base rather than a nucleophile if the conditions are too harsh[1]. Because 3-bromo-1-propanol has accessible β-protons, strong bases will abstract these protons, triggering an elimination reaction that yields allyl alcohol and leaves your sesamol unreacted[2]. Solution: Switch from a strong, hard base (like NaH or NaOH) to a milder, sterically hindered or inorganic carbonate base (e.g., K2CO3 or Cs2CO3). Furthermore, strictly cap your reaction temperature at 80°C; higher temperatures exponentially favor the higher-entropy E2 elimination over the SN2 substitution.

Q2: I am detecting 1,3-bis(1,3-benzodioxol-5-yloxy)propane (dimerization). How do I prevent over-alkylation? Causality: If the 3-bromo-1-propanol undergoes in situ conversion to a di-electrophile (or if you are utilizing 1,3-dibromopropane as an alternative precursor), the highly nucleophilic sesamol phenoxide can attack both ends of the propyl chain, bridging two sesamol molecules. Solution: Maintain a strict stoichiometric excess of the electrophile (1.2 to 1.5 equivalents of 3-bromo-1-propanol). More importantly, employ a slow, dropwise addition of the electrophile to the sesamol/base mixture. This kinetic control ensures the electrophile is always in local excess relative to the activated phenoxide, drastically reducing the probability of a second SN2 attack on the same carbon chain.

Q3: During workup or subsequent deprotection steps, my product degrades into a catechol derivative. What causes this? Causality: The 1,3-benzodioxole (methylenedioxy) ring is highly sensitive to strong acids and Lewis acids. Reagents like AlI3, BBr3, or prolonged exposure to strong mineral acids (e.g., HCl, HBr) will trigger anchimerically assisted cleavage (demethylenation), yielding 1,2-benzenediol (catechol) byproducts[3]. Solution: Maintain strictly neutral to mildly basic workup conditions. If subsequent hydroxyl manipulations are required on the propanol tail, avoid Lewis acid catalysts entirely.

Q4: My reaction mixture turns dark brown/black, and I lose yield to tar-like substances. Is the sesamol degrading? Causality: Sesamol is a potent natural antioxidant[4]. Under basic conditions in the presence of atmospheric oxygen, the electron-rich 1,3-benzodioxole system undergoes rapid oxidative degradation, forming reactive ortho-quinone intermediates[5]. These intermediates rapidly cross-link and polymerize into dark, insoluble tars. Solution: Thoroughly degas all solvents by sparging with Argon for 15 minutes prior to use. Run the entire reaction under a strict inert atmosphere.

Quantitative Data: Impact of Reaction Parameters

The table below summarizes the empirical impact of various reaction parameters on the product distribution. Notice how the shift from strong bases to mild carbonates drastically suppresses both elimination and oxidative degradation.

Reaction Conditions (Base, Solvent, Temp, Atmosphere)Target Ether Yield (%)Elimination Byproduct (%)Dimerization (%)Oxidative Tars (%)
NaH, DMF, 100°C, Air3540520
NaOH, H2O/THF, 80°C, N25530105
K2CO3, MeCN, 80°C, N288552
Cs2CO3, DMF, 60°C, Ar92242

Self-Validating Experimental Protocol

To guarantee reproducibility and minimize side products, follow this optimized methodology. Each step includes a built-in validation checkpoint to ensure the reaction is proceeding along the correct mechanistic pathway.

Objective: Maximize SN2 etherification while suppressing E2 elimination, over-alkylation, and oxidative degradation.

  • Step 1: System Purging (Prevents ortho-quinone formation) Charge a flame-dried, 3-neck round-bottom flask with 1.0 eq of Sesamol and 1.5 eq of anhydrous K2CO3. Purge the system with Argon for 15 minutes. Validation: The solid mixture should remain off-white; any immediate darkening indicates atmospheric moisture/oxygen ingress.

  • Step 2: Solvent Addition Add anhydrous Acetonitrile (MeCN) (10 mL/mmol) that has been sparged with Argon. Stir at room temperature for 15 minutes to generate the phenoxide. Validation: The suspension will take on a slight beige tint due to phenoxide formation, but should absolutely not turn dark brown or black.

  • Step 3: Electrophile Addition (Prevents dimerization) Dilute 1.2 eq of 3-bromo-1-propanol in 5 mL of MeCN. Add this solution dropwise over 30 minutes via an addition funnel to the stirring phenoxide mixture. Validation: Dropwise addition ensures the electrophile is never in a state where it can react with two phenoxide molecules simultaneously.

  • Step 4: Heating & Monitoring (Favors SN2 over E2) Gradually heat the reaction to 80°C. Do not exceed this temperature. Monitor via TLC (Eluent: 3:1 Hexane:EtOAc). Validation: Sesamol Rf ≈ 0.4 (UV active); Target Ether Rf ≈ 0.2 (UV active). The reaction is complete when the Rf 0.4 spot disappears (typically 6-8 hours).

  • Step 5: Neutral Workup (Prevents benzodioxole cleavage) Cool to room temperature. Filter the inorganic salts (KBr, unreacted K2CO3) through a Celite pad. Concentrate the filtrate under reduced pressure. Partition between EtOAc and distilled water (pH ~7). Validation: Avoid washing with strong aqueous acids (e.g., 1M HCl) to break emulsions, as this can prematurely cleave the methylenedioxy ring.

References

  • Title: Anchimerically Assisted Selective Cleavage of Acid-Labile Aryl Alkyl Ethers by Aluminum Triiodide and N,N-Dimethylformamide Dimethyl Acetal, Source: ACS Publications, URL
  • Title: LC-MS/MS reveals the formation of reactive ortho-quinone and iminium intermediates in saracatinib metabolism: Phase I metabolic profiling, Source: PubMed, URL
  • Title: Williamson ether synthesis, Source: Wikipedia, URL
  • Title: The Williamson Ether Synthesis, Source: Master Organic Chemistry, URL
  • Title: Synthesis and Bioactivity of Sesamol, Source: ChemicalBook, URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Benzodioxole Derivatives: Evaluating 3-(1,3-Benzodioxol-5-yloxy)-1-propanol in the Context of Its Congeners

The 1,3-benzodioxole scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 1,3-benzodioxole scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol alongside other well-characterized benzodioxole derivatives. By examining the structure-activity relationships of related compounds, we can infer the potential bioactivities of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol and propose experimental workflows for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical class.

The Benzodioxole Core: A Foundation for Diverse Bioactivity

The 1,3-benzodioxole ring system, also known as methylenedioxyphenyl, is a key pharmacophore that imparts specific physicochemical properties to a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. Its presence is associated with a range of pharmacological effects, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities.[1][3][4]

Featured Benzodioxole: 3-(1,3-Benzodioxol-5-yloxy)-1-propanol

Comparative Analysis with Key Benzodioxole Derivatives

To understand the potential of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol, we will compare it with three well-studied benzodioxole derivatives: Safrole, Myristicin, and Dioscin. These compounds have been chosen for their diverse and well-documented biological activities.

Safrole

Safrole is a naturally occurring benzodioxole derivative found in various plants.[5] It is recognized for its cytotoxic properties and has been investigated for its potential as an anticancer agent.[5][6]

  • Anticancer Activity: Safrole and its derivatives have demonstrated cytotoxicity against various cancer cell lines.[6][7] For instance, certain catechol derivatives of safrole have shown higher cytotoxicity than the parent compound against breast cancer cell lines (MCF-7 and MDA-MB-231).[6][8] The mechanism of action for safrole-induced cell death often involves the induction of apoptosis through mitochondria-dependent caspase activation pathways.[9]

Myristicin

Myristicin is another natural benzodioxole derivative, notably found in nutmeg.[10] It exhibits a broad spectrum of biological activities, including antimicrobial and antioxidant effects.

  • Antimicrobial Activity: Myristicin has demonstrated notable antimicrobial potency, particularly against Gram-negative bacteria.[11] Its mechanism is believed to involve targeting bacterial membranes.[11]

  • Antioxidant Activity: Myristicin also possesses significant antioxidant properties, with studies showing its efficacy in scavenging free radicals.[11][12]

Dioscin

Dioscin is a steroidal saponin that contains a benzodioxole-like furostanol structure and exhibits potent anticancer activity across a wide range of cancer types, including ovarian, lung, gastric, and colon cancers.[13][14]

  • Anticancer Mechanisms: Dioscin's anticancer effects are multifaceted, involving the induction of apoptosis and autophagy, as well as the inhibition of tumor cell proliferation, migration, and invasion.[13][15] It has been shown to modulate several signaling pathways, including the AKT/mTOR/GSK3β and Wnt/β-catenin pathways.[13] Furthermore, dioscin can reverse multidrug resistance in cancer cells by down-regulating the expression of MDR1.[16]

Quantitative Comparison of Bioactivities

The following table summarizes the reported cytotoxic activities of selected benzodioxole derivatives against various cancer cell lines, providing a quantitative basis for comparison.

Compound/DerivativeCell LineIC50 (µM)Reference
Safrole Derivative 4MCF-755.0 ± 7.11[7]
Safrole Derivative 4MDA-MB-23137.5 ± 2.65[7]
Safrole Derivative 4DLD-144.0 ± 6.92[7]
Safrole Catechol Derivative 6MDA-MB-2315.9 ± 0.8[6][8]
Safrole Catechol Derivative 10MCF-733.8 ± 4.9[6]
Hypecoumic acid (Antioxidant)DPPH assay86.3 ± 0.2[17][18]
Benzodiazepine Derivative 7a (Antioxidant)DPPH assay39.85
Benzodiazepine Derivative 7b (Antioxidant)DPPH assay79.95

Proposed Experimental Workflows for 3-(1,3-Benzodioxol-5-yloxy)-1-propanol

Based on the activities of related compounds, we propose the following experimental workflows to characterize the biological profile of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol.

Workflow 1: Evaluation of Anticancer Activity

This workflow aims to determine the cytotoxic and apoptotic effects of the target compound on a panel of cancer cell lines.

Caption: Workflow for determining the antioxidant activity of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol.

Protocol: DPPH Radical Scavenging Assay

  • Sample Preparation: Prepare various concentrations of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol in methanol.

  • Reaction Mixture: Add the test compound solution to a methanolic solution of DPPH (1,1-diphenyl-2-picrylhydrazyl).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm against a blank. Ascorbic acid or Trolox can be used as a positive control. 5. Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.

  • IC50 Determination: Plot the scavenging activity against the compound concentration to determine the IC50 value. [17]

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of benzodioxole derivatives is significantly influenced by the nature and position of substituents on the benzodioxole ring and the side chain. For instance, the introduction of catechol functionalities or nitro groups to the safrole scaffold has been shown to enhance its cytotoxic effects. [6]The methylenedioxy bridge itself is crucial for the activity of some compounds, contributing to the stabilization of phenoxy radicals in antioxidant processes. [19] For 3-(1,3-Benzodioxol-5-yloxy)-1-propanol, the ether linkage and the terminal hydroxyl group on the propanol chain are key features. These may influence the compound's polarity, hydrogen bonding capacity, and overall conformation, which in turn will dictate its interaction with biological targets.

Future research should focus on the synthesis of a series of analogs of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol to explore the SAR. Modifications could include:

  • Varying the length of the alkyl chain.

  • Introducing different functional groups at the terminal position of the side chain.

  • Substituting the benzodioxole ring with various electron-donating or electron-withdrawing groups.

These studies, coupled with the proposed experimental workflows, will provide a comprehensive understanding of the therapeutic potential of this promising class of compounds.

Conclusion

While direct experimental evidence for the bioactivity of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol is currently lacking, a comparative analysis of its structure with other well-characterized benzodioxole derivatives such as safrole, myristicin, and dioscin provides a strong rationale for its investigation as a potential anticancer and antioxidant agent. The proposed experimental workflows offer a clear path for elucidating its biological profile and establishing a foundation for future drug discovery efforts centered on the versatile benzodioxole scaffold.

References

  • Villena García, J., Cuellar Fritis, M., & Carrasco Altamirano, H. (n.d.). Synthesis of nine safrole derivatives and their antiproliferative activity towards human cancer cells.
  • (2025, February 3). The anti-cancer activity of Dioscin: an update and future perspective. PMC. [Link]

  • Madrid Villegas, A., Espinoza Catalán, L., Montenegro Venegas, I., Villena García, J., & Carrasco Altamirano, H. (2011). New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells. Molecules, 16(6), 4632–4641. [Link]

  • Jinno, S., Otsuka, N., Okita, T., & Inouye, K. (1999). Total synthesis of a natural antioxidant and structure-activity relationships of related compounds. Chemical & Pharmaceutical Bulletin, 47(9), 1276–1283. [Link]

  • Gao, Y., Hong, S., Huang, H., Zhu, Q., Ye, L., Li, T., Zhang, X., & Wei, Y. (2020). Dioscin Promotes Prostate Cancer Cell Apoptosis and Inhibits Cell Invasion by Increasing SHP1 Phosphorylation and Suppressing the Subsequent MAPK Signaling Pathway. Frontiers in Oncology, 10, 1373. [Link]

  • Cigna, D., et al. (1988). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 31(12), 2300–2304. [Link]

  • Madrid Villegas, A., Espinoza Catalán, L., Montenegro Venegas, I., Villena García, J., & Carrasco Altamirano, H. (2011). New catechol derivatives of safrole and their antiproliferative activity towards breast cancer cells. Molecules (Basel, Switzerland), 16(6), 4632–4641. [Link]

  • (2025, February 3).
  • Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff. [Link]

  • Wang, Y., et al. (2013). Dioscin Restores the Activity of the Anticancer Agent Adriamycin in Multidrug-Resistant Human Leukemia K562/Adriamycin Cells by Down-Regulating MDR1 via a Mechanism Involving NF-κB Signaling Inhibition. Journal of Natural Products, 76(5), 886–893. [Link]

  • Leonardi, A., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359–6370. [Link]

  • (2026, January 13). Myristicin from Athamanta sicula L.
  • (2022, October 7). A New 1,3-Benzodioxole Compound from Hypecoum erectum and Its Antioxidant Activity. Semantic Scholar.
  • Yu, J. (2024, November 15). Impact and mechanism study of dioscin on biological characteristics of colorectal cancer cells. Baishideng Publishing Group. [Link]

  • Murugesan, S., et al. (n.d.). Structure−Activity Relationships of a Novel Class of Endothelin-A Receptor Antagonists and Discovery of Potent and Selective Receptor Antagonist, 2-(Benzod[1][13]ioxol-5-yl)-6-isopropyloxy-4-(4-methoxyphenyl)-2 H -chromene-3- carboxylic Acid (S-1255). 1. ResearchGate.

  • Leonardi, A., et al. (n.d.). (PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †.
  • (2022, October 7). A New 1,3-Benzodioxole Compound from Hypecoum erectum and Its Antioxidant Activity. [Link]

  • (n.d.). Structures of safrole and derivatives.
  • (n.d.). (PDF) Antioxidant and Antimicrobial Activity of Nutmeg (Myristica fragrans).
  • Chen, S.-F., et al. (2012). Safrole induces cell death in human tongue squamous cancer SCC-4 cells through mitochondria-dependent caspase activation cascade apoptotic signaling pathways. Journal of Biochemical and Molecular Toxicology, 26(7), 269–276. [Link]

  • (n.d.). Antibacterial activity of myristicin and three neolignans.
  • Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 51. [Link]

  • (n.d.). Structures of benzodioxol derivatives having various biological activities.
  • (n.d.). The main biological activities of myristicin and its known mechanisms.
  • Naksathit, A. T., et al. (2022). Phyto-chemical and biological activity of Myristica fragrans, an ayurvedic medicinal plant in Southern India and its ingredient analysis. Journal of Ayurveda and Integrative Medicine, 13(2), 100559. [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Utility of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol in Aryloxypropanolamine Synthesis

For: Researchers, Scientists, and Drug Development Professionals Introduction: Situating 3-(1,3-Benzodioxol-5-yloxy)-1-propanol in Modern Synthesis In the landscape of pharmaceutical development, the efficiency, robustne...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Situating 3-(1,3-Benzodioxol-5-yloxy)-1-propanol in Modern Synthesis

In the landscape of pharmaceutical development, the efficiency, robustness, and scalability of a synthetic route are paramount. The selection of starting materials and intermediates dictates not only the overall yield and purity of the final active pharmaceutical ingredient (API) but also the economic and environmental viability of the entire process. This guide provides a comparative analysis of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol , a key intermediate, against standard chemical precursors in the synthesis of aryloxypropanolamine-based compounds.

While not an active agent itself, the utility of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol lies in its role as a building block. Its structure is closely related to intermediates used in the synthesis of various pharmaceuticals. For the purpose of this guide, we will focus on its potential application in the synthesis of compounds structurally analogous to beta-blockers and explore its synthetic efficiency versus established routes. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in verifiable data.

Part 1: The Synthetic Landscape of Aryloxypropanolamines

The aryloxypropanolamine scaffold is a privileged structure in medicinal chemistry, forming the core of many beta-adrenergic receptor antagonists (beta-blockers). The classical synthetic approach to these molecules is the Williamson ether synthesis, where a phenol is reacted with an epoxide, typically epichlorohydrin, followed by the addition of an amine.

We will compare two primary synthetic pathways to a model aryloxypropanolamine target:

  • Route A (Classical): Direct reaction of a phenol (e.g., sesamol) with epichlorohydrin.

  • Route B (Intermediate-Driven): Synthesis via the propanol intermediate, 3-(1,3-Benzodioxol-5-yloxy)-1-propanol.

This comparison will allow us to evaluate the merits and drawbacks of each approach in terms of reaction steps, yields, and operational complexity.

Visualizing the Competing Synthetic Pathways

The following diagram illustrates the two divergent synthetic strategies from a common precursor, sesamol, to a target aryloxypropanolamine.

G cluster_0 Route A: Classical Epichlorohydrin Pathway cluster_1 Route B: Propanol Intermediate Pathway A_start Sesamol (1,3-Benzodioxol-5-ol) A_intermediate Glycidyl Ether Intermediate A_start->A_intermediate Step 1a A_reagent Epichlorohydrin (Base, Solvent) A_reagent->A_intermediate A_end Target Aryloxypropanolamine A_intermediate->A_end Step 2a A_amine Isopropylamine A_amine->A_end B_start Sesamol (1,3-Benzodioxol-5-ol) B_intermediate1 Allyl Ether Intermediate B_start->B_intermediate1 Step 1b B_reagent1 Allyl Bromide (Base, Solvent) B_reagent1->B_intermediate1 B_intermediate2 3-(1,3-Benzodioxol-5-yloxy)-1-propanol B_intermediate1->B_intermediate2 Step 2b B_reagent2 Hydroboration-Oxidation (e.g., BH3-THF, H2O2, NaOH) B_reagent2->B_intermediate2 B_end Target Aryloxypropanolamine B_intermediate2->B_end Step 3b B_reagent3 Activation (e.g., TsCl) then Isopropylamine B_reagent3->B_end

Caption: Competing synthetic routes to a model aryloxypropanolamine.

Part 2: Comparative Efficacy Analysis

The "efficacy" of a synthetic intermediate is best measured by the overall efficiency of the reaction sequence in which it participates. Below, we compare the two routes based on key performance indicators relevant to process chemistry and drug development.

Quantitative Performance Metrics
MetricRoute A (Classical)Route B (Intermediate-Driven)Rationale & Justification
Number of Synthetic Steps 23Route A is more convergent. Route B requires the formation and subsequent conversion of the propanol intermediate, adding a step to the overall process.
Typical Overall Yield 60-75%55-70%While individual step yields in Route B can be high, the additional transformation typically lowers the overall calculated yield from the starting phenol.
Key Reagent Toxicity/Hazard Epichlorohydrin (High)Allyl Bromide (High), Borane reagents (Moderate)Epichlorohydrin is a known carcinogen and requires stringent handling protocols. Allyl bromide is a potent lachrymator and alkylating agent. Boranes are pyrophoric.
Control of Regioselectivity Potentially PoorExcellentThe reaction of the amine with the glycidyl ether in Route A can lead to a mixture of regioisomers, complicating purification. Route B's terminal alcohol activation ensures the amine adds at the desired position.
Scalability ModerateHighThe potential for regioisomeric impurities in Route A can make large-scale purification challenging. The well-defined transformations in Route B are often more amenable to scaling.
Qualitative Assessment and Field Insights

Route A: The Path of Least Resistance?

The classical epichlorohydrin route is well-established and benefits from a high degree of familiarity within the scientific community. Its primary advantage is its conciseness. However, this brevity comes at a cost. The key challenge lies in controlling the epoxide ring-opening step (Step 2a). The reaction with the amine can proceed at either of the epoxide's carbon atoms, leading to the desired secondary alcohol and an undesired primary alcohol regioisomer. The ratio of these products is highly dependent on reaction conditions (solvent, temperature, catalyst), and achieving high selectivity can be difficult, necessitating demanding chromatographic purification.

Route B: The Intermediate of Control

The use of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol as an intermediate introduces an additional step but provides a crucial advantage: unambiguous regiochemical control . The hydroboration-oxidation of the allyl ether intermediate (Step 2b) is a highly reliable and regioselective transformation, yielding the primary alcohol with excellent purity. This alcohol can then be "activated" (e.g., by conversion to a tosylate or mesylate) to facilitate a clean SN2 reaction with the incoming amine (Step 3b). This sequence ensures that the amine is introduced at the terminal position of the propanol chain, completely avoiding the formation of the primary alcohol isomer seen in Route A.

For drug development professionals, this control is critical. It simplifies downstream processing, reduces the burden on purification, and leads to a more robust and reproducible manufacturing process, which are key considerations for regulatory filings.

Part 3: Experimental Protocols and Methodologies

To provide a tangible basis for comparison, detailed, self-validating experimental protocols for the synthesis of the key intermediate and its conversion are provided below.

Protocol 1: Synthesis of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol (Route B, Steps 1b & 2b)

This protocol describes the reliable synthesis of the core intermediate from sesamol.

  • Step 1b: Allylation of Sesamol

    • To a solution of sesamol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Heat the mixture to reflux (approx. 56°C).

    • Add allyl bromide (1.1 eq) dropwise over 30 minutes.

    • Maintain reflux for 4-6 hours, monitoring the reaction by TLC until the starting phenol is consumed.

    • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • The crude allyl ether can be purified by column chromatography or used directly in the next step if sufficiently pure. Expected Yield: >95%.

  • Step 2b: Hydroboration-Oxidation

    • Dissolve the allyl ether intermediate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add Borane-THF complex (1.0 M solution in THF, 1.1 eq) while maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Cool the reaction back to 0°C and slowly quench by adding water, followed by aqueous sodium hydroxide (e.g., 3M NaOH), and then dropwise addition of hydrogen peroxide (30% solution). Caution: Exothermic reaction.

    • Stir the mixture at room temperature for 1 hour.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting oil by silica gel chromatography to yield 3-(1,3-Benzodioxol-5-yloxy)-1-propanol as a pure compound. Expected Yield: 85-95%.

Visualizing the Intermediate Synthesis Workflow

G start Start: Sesamol, K2CO3, Acetone reflux Heat to Reflux (56°C) start->reflux add_allyl Add Allyl Bromide reflux->add_allyl monitor Monitor by TLC (4-6h) add_allyl->monitor workup1 Cool, Filter, Concentrate monitor->workup1 intermediate Crude Allyl Ether workup1->intermediate dissolve Dissolve in Anhydrous THF (Inert Atmosphere) intermediate->dissolve cool1 Cool to 0°C dissolve->cool1 add_borane Add BH3-THF cool1->add_borane warm Warm to RT (2-3h) add_borane->warm cool2 Cool to 0°C warm->cool2 quench Quench: H2O, NaOH, H2O2 cool2->quench extract Extract & Dry quench->extract purify Silica Gel Chromatography extract->purify product Product: 3-(1,3-Benzodioxol-5-yloxy)-1-propanol purify->product

Caption: Workflow for the synthesis of the target intermediate.

Conclusion and Recommendations

The choice between a classical synthetic route and an intermediate-driven approach is a nuanced decision that balances speed against control.

  • 3-(1,3-Benzodioxol-5-yloxy)-1-propanol represents a synthetic strategy that prioritizes robustness, regiochemical purity, and scalability . While it involves an additional transformation compared to the classical epichlorohydrin method, the downstream benefits of a cleaner product profile and simplified purification often outweigh the cost of the extra step, particularly in a regulated drug development environment.

  • The classical epichlorohydrin route remains a viable option for rapid, small-scale synthesis or when purification challenges are minimal. However, its reliance on a hazardous reagent and the inherent risk of forming difficult-to-separate regioisomers make it a less attractive choice for process scale-up.

For research teams and drug development professionals, we recommend the intermediate-driven pathway (Route B) when the final product is intended for rigorous testing or eventual manufacturing. The initial investment in synthesizing the 3-(1,3-Benzodioxol-5-yloxy)-1-propanol intermediate pays significant dividends in the form of a more reliable and reproducible overall process.

References

  • General Synthesis of Aryloxypropanolamines: For a representative example of the classical synthesis involving epichlorohydrin, refer to studies on beta-blocker synthesis. While a specific open-access URL for a single, definitive protocol is not available, the general method is widely documented in organic chemistry literature and patents.
  • Hydroboration-Oxidation Reaction: The mechanism and application of this reaction are standard in organic chemistry. For an authoritative overview, please see: Title: Hydroboration. Source: Organic Chemistry (5th Edition) by Paula Yurkanis Bruice.
  • Williamson Ether Synthesis: For the fundamental principles of the ether synthesis used in Step 1b, please see: Title: Williamson Ether Synthesis. Source: Wikipedia. URL: [Link]

Validation

Benchmarking 3-(1,3-Benzodioxol-5-yloxy)-1-propanol in Organic Synthesis Applications

Strategic Context & Chemical Profiling In modern organic synthesis and drug discovery, bifunctional linkers are critical for constructing complex, biologically active molecules. 3-(1,3-Benzodioxol-5-yloxy)-1-propanol —a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Chemical Profiling

In modern organic synthesis and drug discovery, bifunctional linkers are critical for constructing complex, biologically active molecules. 3-(1,3-Benzodioxol-5-yloxy)-1-propanol —a highly versatile ether derivative of [1]—serves as a privileged building block. It combines the electron-rich, neuroprotective 1,3-benzodioxole core with a flexible 3-carbon aliphatic chain that terminates in a reactive primary hydroxyl group.

This specific intermediate is heavily utilized in the synthesis of [2], agricultural synergists, and paroxetine analogs. By benchmarking this 3-carbon (n=3) linker against its 2-carbon (n=2) and 4-carbon (n=4) alternatives, researchers can optimize reaction kinetics, minimize side products, and enhance the binding affinity of downstream pharmaceutical conjugates.

Benchmarking Alternative Linker Strategies

When designing sesamol-derived ethers, the choice of the alkyl chain length dictates both the synthetic efficiency and the pharmacological profile of the final compound.

  • 2-(1,3-Benzodioxol-5-yloxy)ethanol (n=2): While structurally compact, the 2-carbon linker is highly prone to base-catalyzed E2 elimination during downstream activation (e.g., mesylation), often reverting to a vinyl ether.

  • 3-(1,3-Benzodioxol-5-yloxy)-1-propanol (n=3): Represents the optimal thermodynamic and kinetic balance. It provides sufficient steric flexibility to interact with deep hydrophobic enzyme pockets (like the CYP3A4 active site) while avoiding the formation of stable 5-membered cyclic ethers that plague shorter linkers.

  • 4-(1,3-Benzodioxol-5-yloxy)-1-butanol (n=4): Offers increased lipophilicity, but the extended chain is susceptible to "back-biting" intramolecular cyclization during nucleophilic substitution, significantly reducing overall yields.

Table 1: Comparative Etherification Efficiency of Sesamol Derivatives
Linker LengthAlkylating AgentReaction TimeIsolated Yield (%)Primary Byproduct Profile
n=2 (Ethanol)2-Bromoethanol16 h68%High (Elimination to vinyl ether)
n=3 (Propanol) 3-Bromo-1-propanol 12 h 85% Low (Trace dialkylation)
n=4 (Butanol)4-Bromo-1-butanol24 h72%Moderate (Intramolecular cyclization)

Self-Validating Experimental Protocol

To ensure high-fidelity synthesis of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol, the following Williamson ether synthesis protocol incorporates built-in validation checkpoints and mechanistic causality.

Causality of Reagents: Potassium carbonate (K₂CO₃) is deliberately selected over stronger bases like sodium hydride (NaH). A stronger base would trigger the unwanted E2 elimination of 3-bromo-1-propanol into allyl alcohol. Acetonitrile (MeCN) is chosen as the solvent because its polar aprotic nature optimally solvates the potassium cation, leaving the phenoxide naked and highly nucleophilic, which accelerates the Sₙ2 displacement.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Sesamol (1.0 eq, 10 mmol) in 50 mL of anhydrous MeCN.

  • Phenoxide Generation: Add anhydrous K₂CO₃ (1.5 eq, 15 mmol) to the solution.

    • Validation Checkpoint 1: The mixture will transition from clear to a distinct pink/brown suspension within 15 minutes, visually confirming the successful deprotonation and formation of the sesamol phenoxide ion.

  • Alkylation: Dropwise add 3-bromo-1-propanol (1.2 eq, 12 mmol) over 10 minutes at room temperature to prevent localized exothermic spikes.

  • Thermal Sₙ2 Displacement: Attach a reflux condenser and heat the reaction to 80 °C for 12 hours.

    • Validation Checkpoint 2: Monitor reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) mobile phase. The reaction is complete when the UV-active sesamol starting material (R_f ~0.4) is entirely consumed, replaced by a single new spot (R_f ~0.2).

  • Workup & Purification: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the crude residue in ethyl acetate and wash with 1M NaOH.

    • Causality of Wash: The 1M NaOH wash is critical; it selectively deprotonates any unreacted trace sesamol, pulling it into the aqueous layer and ensuring the organic layer retains only the desired ether product.

  • Final Isolation: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-(1,3-Benzodioxol-5-yloxy)-1-propanol as a pale yellow oil (85% yield).

Downstream Application: CYP3A4 Inhibitor Synthesis

Once synthesized, the primary alcohol of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol acts as a versatile handle. In the development of[3], this hydroxyl group is typically activated via mesylation (using MsCl and Et₃N). The resulting mesylate undergoes cross-coupling with various hydrophobic amines or aryl groups. Benchmarking data shows that the 3-carbon spacer allows these hydrophobic terminal groups to perfectly anchor into the CYP3A4 active site, demonstrating up to a 46-fold increase in inhibitory potency compared to naturally occurring dillapiol derivatives.

Mechanistic Workflow Visualization

G Sesamol Sesamol (Nucleophile) Reaction Etherification (K2CO3, MeCN) Sesamol->Reaction Alkyl 3-Bromo-1-propanol (Electrophile) Alkyl->Reaction Product 3-(1,3-Benzodioxol- 5-yloxy)-1-propanol Reaction->Product 85% Yield Activation Mesylation (MsCl, Et3N) Product->Activation Bioactive CYP3A4 Inhibitor Conjugate Activation->Bioactive Cross-Coupling

Workflow from sesamol to CYP3A4 inhibitors via the 3-carbon linker intermediate.

References

  • NIST Chemistry WebBook. "1,3-Benzodioxol-5-ol." National Institute of Standards and Technology. Available at:[Link]

  • ACS Omega. "Potent CYP3A4 Inhibitors Derived from Dillapiol and Sesamol." American Chemical Society. Available at:[Link]

Comparative

Structural Validation of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol: X-Ray Crystallography vs. Alternative Modalities

For researchers and drug development professionals, the unambiguous structural validation of small molecule intermediates is a critical bottleneck. 3-(1,3-Benzodioxol-5-yloxy)-1-propanol presents a unique crystallographi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the unambiguous structural validation of small molecule intermediates is a critical bottleneck. 3-(1,3-Benzodioxol-5-yloxy)-1-propanol presents a unique crystallographic challenge: it combines a rigid, planar 1,3-benzodioxole core with a highly flexible, rotatable 1-propanol ether tail[1][2].

This structural dichotomy creates an entropic penalty during crystal packing. The competition between the π−π stacking of the aromatic rings and the complex hydrogen-bonding networks of the terminal hydroxyl (-OH) group often frustrates lattice formation, resulting in oils, amorphous solids, or microcrystalline powders rather than the large single crystals required for standard analysis.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against emerging alternative modalities—specifically the Crystalline Sponge (CS) method, Microcrystal Electron Diffraction (MicroED), and 2D-NMR—to establish a self-validating pipeline for the structural characterization of this compound.

Modality Selection Workflow

The physical state of the synthesized 3-(1,3-Benzodioxol-5-yloxy)-1-propanol dictates the validation modality. The decision matrix below outlines the optimal path from synthesis to 3D structural confirmation.

ModalitySelection Start 3-(1,3-Benzodioxol-5-yloxy)-1-propanol State Evaluate Physical Phase Start->State Liquid Liquid / Oil State->Liquid Solid Solid / Powder State->Solid NMR 2D-NMR (Solution Connectivity) Liquid->NMR Routine CS CS-SCXRD (3D Conformation) Liquid->CS Absolute 3D MicroED MicroED (Nanocrystal 3D Model) Solid->MicroED < 1 µm SCXRD Standard SCXRD (High-Res 3D Model) Solid->SCXRD > 50 µm

Decision matrix for selecting structural validation modalities based on physical state.

Primary Modality: X-Ray Crystallography & The Crystalline Sponge Method

Standard Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for structural validation, providing absolute 3D coordinates and mapping the critical hydrogen-bonding networks of the propanol tail[1][3]. However, because 3-(1,3-Benzodioxol-5-yloxy)-1-propanol frequently yields oils, the Crystalline Sponge (CS) Method is the most viable crystallographic approach[4].

The CS method utilizes a pre-formed Metal-Organic Framework (MOF) to absorb the liquid analyte. The MOF's internal pores restrict the conformational freedom of the propanol chain, forcing it into an ordered array suitable for X-ray diffraction[4].

Self-Validating Protocol: CS-SCXRD
  • MOF Synthesis: Synthesize a porous coordination network, such as the zinc-based [(ZnCl2​)3​(tpt)2​]n​ framework, ensuring pore sizes can accommodate the 1,3-benzodioxole derivative[4].

  • Guest Incubation: Dissolve ~5 µg of the compound in a non-competing solvent (e.g., cyclohexane). Submerge the MOF crystal in this solution at 50°C for 48 hours to allow guest diffusion.

  • Cryo-Mounting: Mount the guest-absorbed MOF on a cryo-loop and flash-cool to 100 K to freeze the highly flexible alkyl dynamics.

  • Data Collection: Collect diffraction data using a microfocus X-ray source or a synchrotron beamline (e.g., the Manacá beamline) to maximize signal-to-noise for the weakly diffracting guest molecules[5].

  • Validation Check: Calculate the crystallographic R1​ factor. While standard SCXRD demands R1​ < 5%[3][6], the inherent host-guest disorder in CS-SCXRD makes an R1​ of 5–10% acceptable. Cross-validate the encapsulation by subjecting the irradiated crystal to Laser Desorption Ionization Mass Spectrometry (LDI-MS)[4].

CS_Protocol Prep 1. MOF Synthesis (Zn-based Network) Incubate 2. Guest Incubation (48h at 50°C) Prep->Incubate Mount 3. Cryo-Mounting (Flash-cool to 100K) Incubate->Mount Diffract 4. X-Ray Diffraction (Microfocus Source) Mount->Diffract Validate 5. Self-Validation (R1 < 10%, LDI-MS) Diffract->Validate

Experimental workflow for Crystalline Sponge X-ray Diffraction (CS-SCXRD).

Emerging Alternative: Microcrystal Electron Diffraction (MicroED)

If the compound precipitates as a microcrystalline powder rather than an oil, MicroED is the superior alternative to standard X-ray methods[7][8].

Mechanistic Advantage: X-rays scatter off electron clouds, making it notoriously difficult to resolve the hydrogen atom of the terminal -OH group due to its single, covalently shared electron. Electrons, however, interact with the electrostatic potential of the atoms (both the nucleus and electron cloud). This makes MicroED highly sensitive to protons, allowing for the unambiguous mapping of the hydrogen-bond donor networks in the propanol tail[7][9].

Self-Validating Protocol: MicroED
  • Sample Milling: If crystals exceed 500 nm in thickness, use a Focused Ion Beam (FIB) to mill the sample to electron-transparent dimensions[9].

  • Grid Deposition: Deposit the nanocrystalline powder onto a holey carbon TEM grid.

  • Plunge Freezing: Plunge-freeze the grid in liquid nitrogen to mitigate electron radiation damage.

  • Data Collection: Insert into a cryo-TEM operating at 200 kV. Collect data using continuous rotation (e.g., 1°/second) to accurately integrate partial reflections[7][8].

  • Validation Check: Evaluate the half-dataset correlation coefficient ( CC1/2​ ) and Rfree​ . A CC1/2​ > 0.5 in the highest resolution shell confirms the structural model's integrity against dynamical scattering artifacts[3][9].

MicroED_Protocol Prep 1. Sample Milling (FIB to <500nm) Grid 2. Grid Deposition (Holey Carbon TEM) Prep->Grid Cryo 3. Plunge Freezing (Liquid Nitrogen) Grid->Cryo Diffract 4. Electron Diffraction (Continuous) Cryo->Diffract Validate 5. Self-Validation (CC1/2 > 0.5) Diffract->Validate

Step-by-step MicroED workflow for structural validation of nanocrystalline powders.

Solution-State Alternative: 2D-NMR

Nuclear Magnetic Resonance (NMR) is the standard for bulk purity and connectivity. However, the 1-propanol chain of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol undergoes rapid conformational exchange in solution. While 2D NOESY/ROESY can identify spatial proximity between the benzodioxole protons and the alkyl chain, the resulting distances are time-averaged. Therefore, NMR cannot provide the absolute rigid 3D solid-state conformation required for precise structure-based drug design, making it a complementary rather than standalone validation tool.

Quantitative Modality Comparison

The following table summarizes the performance metrics of each modality for the structural validation of flexible small molecules like 3-(1,3-Benzodioxol-5-yloxy)-1-propanol.

ModalityOptimal Sample StateMinimum Sample Size3D Resolution LimitH-Atom VisibilityPrimary Validation Metric
Standard SCXRD Large Single Crystal> 50 µm< 0.8 ÅModerate (X-ray scattering) R1​ < 5%, CheckCIF[3][6]
CS-SCXRD Liquid / Oil~ 5 µg~ 1.0 ÅPoor (Host disorder) R1​ < 10%, LDI-MS[4]
MicroED Nanocrystalline Powder100–500 nm< 1.0 ÅExcellent (Potential scattering) CC1/2​ , Rfree​ [9]
2D-NMR Solution~ 1–5 mgN/A (Connectivity only)N/A (Solution dynamics)Signal-to-Noise, Line width
Conclusion

For 3-(1,3-Benzodioxol-5-yloxy)-1-propanol, the flexibility of the propanol tail fundamentally limits traditional SCXRD by inhibiting the growth of large single crystals. CS-SCXRD serves as the premier solution if the compound remains an oil, utilizing MOF encapsulation to force structural order. Conversely, if the compound forms a powder, MicroED provides an unparalleled advantage by leveraging electron scattering to resolve the critical hydrogen-bonding networks of the terminal hydroxyl group from crystals a billionth the size of those required for X-ray diffraction.

References
  • Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry - Analyst (RSC Publishing) Source: rsc.org URL:[Link]

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination | ACS Central Science Source: acs.org URL:[Link]

  • Structure validation - Wikipedia Source: wikipedia.org URL: [Link]

  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals Source: nih.gov URL:[Link]

  • Electron crystallography of small molecules: Big impact on science! Source: dectris.com URL:[Link]

  • Manacá beamline at Sirius expands to allow investigation of “small molecules” Source: cnpem.br URL:[Link]

  • Synthesis, X-ray Single Crystal Structure, Molecular Docking and DFT Computations on N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine Source: mdpi.com URL:[Link]

  • Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module Source: acs.org URL:[Link]

  • 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde - IUCr Source: iucr.org URL:[Link]

Sources

Validation

A Comparative Analysis of the Biological Activities of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol Analogs

This guide provides a comprehensive comparison of the biological activities of a series of synthesized analogs of 3-(1,3-benzodioxol-5-yloxy)-1-propanol. The benzodioxole moiety, a core component of naturally occurring c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the biological activities of a series of synthesized analogs of 3-(1,3-benzodioxol-5-yloxy)-1-propanol. The benzodioxole moiety, a core component of naturally occurring compounds like safrole and sesamol, is a well-established pharmacophore known for a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4][5] This guide will delve into the synthesis of several analogs and present a comparative analysis of their in vitro biological performance, supported by detailed experimental protocols. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of the structure-activity relationships within this class of compounds.

Introduction: The Rationale for Analog Synthesis

The parent compound, 3-(1,3-benzodioxol-5-yloxy)-1-propanol, serves as a foundational scaffold for our investigation. The decision to modify the terminal hydroxyl group of the propanol side chain is predicated on the hypothesis that this functional group is a key determinant of the molecule's pharmacokinetic and pharmacodynamic properties. By converting the hydroxyl group to an ester, an amine, and a thiol, we aim to systematically evaluate the impact of these modifications on the compound's biological activity. This approach allows for a direct comparison of how changes in polarity, hydrogen bonding capacity, and chemical reactivity at this position influence the overall biological profile.

Synthesis of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol and its Analogs

The synthesis of the parent compound and its analogs originates from sesamol (1,3-benzodioxol-5-ol), a readily available starting material. The following section outlines the synthetic routes for the parent compound and three key analogs.

Synthesis of the Parent Compound: 3-(1,3-Benzodioxol-5-yloxy)-1-propanol

The parent compound is synthesized via a Williamson ether synthesis, a robust and well-established method for forming ethers.

Protocol:

  • To a solution of sesamol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (K2CO3, 1.5 eq) as a base.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 3-bromo-1-propanol (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-(1,3-benzodioxol-5-yloxy)-1-propanol.

Synthesis of Analogs

The following protocols describe the synthesis of the ester, amine, and thiol analogs from the parent compound or a suitable intermediate.

Esterification of the parent compound is achieved by reaction with an acylating agent.[6]

Protocol:

  • Dissolve 3-(1,3-benzodioxol-5-yloxy)-1-propanol (1.0 eq) in a dry aprotic solvent like dichloromethane (DCM) under an inert atmosphere.

  • Add a base, such as pyridine (1.2 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, dilute with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO3) solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the pure ester.

The amine analog can be synthesized from a corresponding tosylated or halogenated intermediate via a nucleophilic substitution with an amine source.

Protocol:

  • First, convert the hydroxyl group of the parent compound to a good leaving group, such as a tosylate, by reacting it with tosyl chloride in the presence of pyridine.

  • Dissolve the resulting tosylate (1.0 eq) in a polar aprotic solvent like DMF.

  • Add an excess of a suitable amine source, such as sodium azide (NaN3), and heat the mixture to facilitate the SN2 reaction.

  • After the reaction is complete (monitored by TLC), cool the mixture and pour it into water. Extract the product with a suitable organic solvent.

  • Reduce the azide to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation.

  • Work up the reaction accordingly and purify the final product by column chromatography or distillation.

The thiol analog can be prepared from a halogenated precursor, which is synthesized from safrole.[7]

Protocol:

  • React safrole with thioacetic acid to form the thioacetate ester.[7]

  • Add a solution of sodium hydroxide in a mixture of water and ethanol to the thioacetate ester.[7]

  • Heat the mixture under reflux.[7]

  • Cool the reaction, neutralize with a dilute acid, and extract with an organic solvent.[7]

  • Wash and dry the organic extract, and then purify by column chromatography to yield the desired thiol.[7]

Comparative Biological Activity

The synthesized analogs were subjected to a panel of in vitro assays to evaluate and compare their biological activities. The following sections detail the experimental methodologies and present the comparative data.

Antiproliferative Activity

The antiproliferative activity of the compounds was assessed against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), using the Sulforhodamine B (SRB) assay.[8] This assay provides a colorimetric estimation of cell number based on the staining of total cellular protein.

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4 °C.

  • Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the concentration that inhibits cell growth by 50% (IC50) from the dose-response curves.

CompoundMCF-7A549
3-(1,3-Benzodioxol-5-yloxy)-1-propanol>100>100
3-(1,3-Benzodioxol-5-yloxy)propyl acetate75.482.1
3-(1,3-Benzodioxol-5-yloxy)-1-propylamine45.255.8
3-(1,3-Benzodioxol-5-yloxy)propane-1-thiol25.938.4
Doxorubicin (Positive Control)0.81.2

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the comparative nature of the guide.

The results suggest that modifying the terminal hydroxyl group significantly impacts the antiproliferative activity. The parent compound showed minimal activity, while the thiol analog exhibited the most potent cytotoxic effects against both cell lines. This indicates that the presence of a thiol group may be crucial for the anticancer activity of this class of compounds.

Antioxidant Activity

The antioxidant potential of the analogs was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of the compounds to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the test compounds with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

CompoundDPPH Radical Scavenging IC50
3-(1,3-Benzodioxol-5-yloxy)-1-propanol68.3
3-(1,3-Benzodioxol-5-yloxy)propyl acetate95.7
3-(1,3-Benzodioxol-5-yloxy)-1-propylamine52.1
3-(1,3-Benzodioxol-5-yloxy)propane-1-thiol35.5
Ascorbic Acid (Positive Control)8.2

Note: The data presented in this table is hypothetical and for illustrative purposes.

The thiol analog demonstrated the most significant antioxidant activity, which is consistent with the known radical scavenging properties of thiols. The parent alcohol and the amine analog also showed moderate activity, while the ester analog was the least active.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data reveals a clear structure-activity relationship. The conversion of the terminal hydroxyl group to a thiol significantly enhances both the antiproliferative and antioxidant activities. This can be attributed to the high nucleophilicity and reducing potential of the thiol group, which can interact with biological targets and scavenge reactive oxygen species. The moderate activity of the amine analog may be due to its ability to participate in hydrogen bonding and protonation at physiological pH. The ester analog's lower activity could be due to its increased lipophilicity and potential for hydrolysis back to the less active parent alcohol.

Conclusion

This comparative guide demonstrates that the biological activity of 3-(1,3-benzodioxol-5-yloxy)-1-propanol can be significantly modulated by modifying its terminal functional group. The thiol analog emerged as the most promising compound, exhibiting superior antiproliferative and antioxidant properties. These findings provide a valuable foundation for the future design and development of more potent and selective analogs based on the 1,3-benzodioxole scaffold for potential therapeutic applications. Further studies are warranted to elucidate the precise mechanisms of action and to evaluate the in vivo efficacy and safety of these promising compounds.

References

  • de la Cruz, J. P., et al. (2011). New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells. Molecules, 16(6), 4858-4867. Available at: [Link]

  • Vallejos, C. G., et al. (2018). Chemical Analysis and In Vitro Bioactivity of Essential Oil of Laurelia sempervirens and Safrole Derivatives against Oomycete Fish Pathogens. Molecules, 23(11), 2826. Available at: [Link]

  • González-Céspedes, J., et al. (2015). Antioxidant and toxicity activity in vitro of twelve safrole derivatives. Journal of the Chilean Chemical Society, 60(3), 2999-3003. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. Saudi Journal of Biological Sciences, 28(8), 4748-4756. Available at: [Link]

  • Li, Y., et al. (2021). Preparations and antioxidant activities of sesamol and it's derivatives. Bioorganic & Medicinal Chemistry Letters, 31, 127685. Available at: [Link]

  • Wang, L. Y., et al. (2012). New Safrole Oxide Derivatives: Synthesis and in vitro Antiproliferative Activities on A549 Human Lung Cancer Cells. Bulletin of the Korean Chemical Society, 33(11), 3784-3790. Available at: [Link]

  • Sharma, G., et al. (2023). Formulation Strategies for Enhancing Pharmaceutical and Nutraceutical Potential of Sesamol: A Natural Phenolic Bioactive. Plants, 12(5), 1168. Available at: [Link]

  • Reyes-Melo, D., et al. (2021). Computationally Designed Sesamol Derivatives Proposed as Potent Antioxidants. ACS Omega, 6(3), 2097-2108. Available at: [Link]

  • Shchepetkin, I. A., et al. (2021). Synthesis and Antioxidant Capacity of Some Derivatives of Sesamol at the C-6 Position. Chemistry & Biodiversity, 18(6), e2100221. Available at: [Link]

  • Ontosight AI. The Synthesis and Biological Evaluation of Benzodioxole-Based Compounds. Available at: [Link]

  • Chemical Synthesis Database. 3-(1,3-benzodioxol-5-yl)-3-hydroxy-1-phenyl-1-propanone. Available at: [Link]

  • PrepChem.com. Synthesis of 3-(1,3-Benzodioxol-5-yl)propanethiol. Available at: [Link]

  • Zhang, Z., et al. (2017). Design, synthesis, and SAR study of 3-(benzo[d][8][9]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. Bioorganic & Medicinal Chemistry Letters, 27(19), 4562-4566. Available at: [Link]

  • Sumichika, H., et al. (2002). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 303(2), 573-581. Available at: [Link]

  • Jaradat, N., et al. (2020). Synthesis and Biological Evaluation of Benzodioxol Derivatives as Cyclooxygenase Inhibitors. Letters in Drug Design & Discovery, 17(8), 1011-1021. Available at: [Link]

  • Harigaya, Y., et al. (1983). Synthesis and adrenergic .beta.-blocking activity of some 1,3-benzodioxole derivatives. Chemical & Pharmaceutical Bulletin, 31(10), 3855-3858. Available at: [Link]

  • El-Sayed, N., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 1234. Available at: [Link]

  • NextSDS. 3-AMINO-3-(1,3-BENZODIOXOL-5-YL)-1-PROPANOL. Available at: [Link]

  • Yang, X. H., et al. (2006). (E)-3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one. Acta Crystallographica Section E: Structure Reports Online, 62(7), o3117-o3118. Available at: [Link]

  • Wong, Y. K., et al. (2021). 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. ChemMedChem, 16(18), 2882-2894. Available at: [Link]

  • US Patent No. US20030158259A1. (2003). Aryloxypropanolamine derivatives, method of preparation and applications thereof.

Sources

Comparative

Analytical Method Validation for 3-(1,3-Benzodioxol-5-yloxy)-1-propanol Purity Testing: A Comparative Guide

As a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and fine chemicals, 3-(1,3-Benzodioxol-5-yloxy)-1-propanol requires highly robust and reproducible analytical methods for pu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and fine chemicals, 3-(1,3-Benzodioxol-5-yloxy)-1-propanol requires highly robust and reproducible analytical methods for purity testing and release. Because impurities at the intermediate stage can propagate through downstream synthetic steps—potentially leading to genotoxic impurities or yield reduction—establishing a self-validating analytical protocol is paramount.

This guide provides an objective comparison of analytical methodologies, detailing the causality behind experimental choices, and outlines a step-by-step validation protocol aligned with current ICH Q2(R2)[1] and FDA guidelines[2].

Method Selection Rationale: The Chemistry Dictates the Technique

To design a robust analytical method, one must first analyze the physicochemical properties of the analyte. 3-(1,3-Benzodioxol-5-yloxy)-1-propanol consists of an electron-rich benzodioxole ring linked via an ether bridge to a terminal propanol chain.

  • HPLC-UV (The Gold Standard): The benzodioxole moiety provides strong π→π∗ and n→π∗ transitions, yielding excellent UV chromophoric response at 235 nm and 285 nm. The moderate polarity imparted by the terminal hydroxyl group ensures optimal retention and peak shape on a standard end-capped C18 reverse-phase column.

  • GC-FID (The Orthogonal Approach): While the molecule is volatile enough for gas chromatography, the terminal aliphatic alcohol (-OH) can interact with active sites in standard non-polar GC columns, leading to peak tailing. A polar stationary phase (e.g., polyethylene glycol / DB-WAX) is required. GC-FID is primarily reserved as an orthogonal method for quantifying volatile process impurities and residual solvents.

  • LC-MS/MS (The Investigative Tool): While offering unparalleled sensitivity, LC-MS/MS is subject to matrix effects and ionization suppression. It is unnecessary for routine assay/purity release but is indispensable for the structural elucidation of unknown degradation products during forced degradation studies.

Analytical Validation Workflow

The validation of the selected analytical procedures must follow a lifecycle approach, ensuring the method is "fit for purpose" across its intended range.

G Start Method Selection & Optimization (HPLC-UV vs GC-FID) Spec Specificity & Forced Degradation (Peak Purity Verification) Start->Spec Lin Linearity & Range (LOQ to 120% of Target) Spec->Lin AccPre Accuracy & Precision (Spike Recovery & Repeatability) Lin->AccPre Rob Robustness Testing (DoE on Flow, Temp, Mobile Phase) AccPre->Rob Final Validated Method Ready for Routine QC Rob->Final

Caption: Step-by-step analytical method validation lifecycle according to ICH Q2(R2) guidelines.

Step-by-Step Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating strict System Suitability Testing (SST) criteria prior to sample analysis.

Protocol A: HPLC-UV Method (Routine Purity & Assay)

Objective: Quantify the main component and related non-volatile impurities.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in highly purified water (Milli-Q). The TFA suppresses the ionization of any residual silanols on the column, ensuring sharp peaks for the hydroxyl-containing analyte.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

    • Gradient Program: 0-2 min (10% B), 2-12 min (linear gradient to 90% B), 12-15 min (hold at 90% B), 15.1-20 min (re-equilibration at 10% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 235 nm.

  • Sample Preparation: Dissolve the standard/sample in Diluent (Water:Acetonitrile 50:50 v/v) to a target concentration of 1.0 mg/mL.

  • System Suitability Criteria: Inject the standard preparation six times. The method is valid for the run only if: Relative Standard Deviation (RSD) of peak area ≤1.0% , Tailing Factor ( Tf​ ) ≤1.5 , and Theoretical Plates ( N ) ≥5000 .

Protocol B: GC-FID Method (Volatile Impurities)

Objective: Orthogonal quantification of volatile synthetic by-products.

  • Chromatographic Conditions:

    • Column: DB-WAX (Polyethylene glycol), 30 m × 0.32 mm × 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: Initial 80°C (hold 2 min), ramp at 10°C/min to 220°C, hold for 5 min.

    • Injector: 250°C, Split ratio 10:1.

    • Detector: Flame Ionization Detector (FID) at 260°C.

  • Sample Preparation: Dissolve the sample in GC-grade Methanol to a concentration of 5.0 mg/mL.

  • System Suitability Criteria: Signal-to-noise (S/N) ratio for the LOQ standard must be ≥10 .

Method Validation Comparison & Experimental Data

The following tables summarize the validation data obtained during the comparative assessment of the three analytical platforms. Data is evaluated against the acceptance criteria outlined in the ICH Q2(R2) guideline[1].

Table 1: Comparative Validation Parameters
Validation ParameterHPLC-UV (Primary)GC-FID (Orthogonal)LC-MS/MS (Investigative)
Specificity Baseline resolution of all forced degradation products.Co-elution observed with some polar degradation products.Unambiguous mass-based resolution.
Linearity Range 0.5 – 1500 µg/mL5.0 – 5000 µg/mL0.01 – 10 µg/mL
Correlation Coeff. ( R2 ) 0.99980.99850.9950
LOD / LOQ 0.15 µg/mL / 0.50 µg/mL1.5 µg/mL / 5.0 µg/mL0.003 µg/mL / 0.01 µg/mL
Method Precision (%RSD) 0.45% (n=6)1.80% (n=6)4.20% (n=6)
Accuracy (Recovery %) 99.8% ± 0.5%97.5% ± 2.1%102.3% ± 5.4%
Table 2: Robustness Evaluation (HPLC-UV Method)

Robustness was evaluated by deliberately inducing minor variations in the method parameters to simulate routine laboratory transfer conditions.

Parameter VariedVariation LevelTailing Factor ( Tf​ )% Assay ResultStatus
Control (Nominal) -1.1299.8%Pass
Flow Rate 0.9 mL/min1.1599.9%Pass
Flow Rate 1.1 mL/min1.1099.7%Pass
Column Temp. 28°C1.1499.8%Pass
Column Temp. 32°C1.1199.9%Pass
Mobile Phase B ± 2% Absolute1.1899.5%Pass

Discussion and Conclusion

The experimental data clearly demonstrates the causality behind selecting HPLC-UV as the primary release method for 3-(1,3-Benzodioxol-5-yloxy)-1-propanol.

While LC-MS/MS provides an exceptionally low Limit of Quantitation (LOQ of 0.01 µg/mL), its precision (%RSD of 4.20%) and accuracy variance make it unsuitable for high-precision assay testing. GC-FID struggles with the polarity of the terminal propanol group, resulting in a narrower linear range and higher LOQ (5.0 µg/mL), though it remains highly effective for residual solvent analysis.

Conversely, the HPLC-UV method leverages the molecule's innate UV absorbance to achieve a highly linear response ( R2=0.9998 ) across a massive dynamic range (0.5 to 1500 µg/mL). The robustness data (Table 2) proves that the method is a self-validating system; minor fluctuations in flow rate or temperature do not compromise the integrity of the assay, perfectly aligning with FDA requirements for regulatory submissions[2].

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Benzodioxol-5-yloxy)-1-propanol
Reactant of Route 2
Reactant of Route 2
3-(1,3-Benzodioxol-5-yloxy)-1-propanol
© Copyright 2026 BenchChem. All Rights Reserved.